Product packaging for Morpholine hydrochloride(Cat. No.:CAS No. 10024-89-2)

Morpholine hydrochloride

Cat. No.: B157231
CAS No.: 10024-89-2
M. Wt: 123.58 g/mol
InChI Key: JXYZHMPRERWTPM-UHFFFAOYSA-N
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Description

Morpholine hydrochloride is the hydrochloride salt of morpholine, presenting as a white to light yellow crystalline powder with a melting point of 177-182 °C . This compound is highly soluble in water, making it a versatile reagent in various reaction media . It serves as a fundamental building block in organic and medicinal chemistry, primarily valued as a precursor for introducing the morpholine ring—a heterocycle featuring both amine and ether functional groups—into more complex molecules . The morpholine moiety is a privileged pharmacophore found in a wide range of Active Pharmaceutical Ingredients (APIs) . Key examples of pharmaceuticals that utilize this compound as a synthetic intermediate include the antibiotic linezolid , the anticancer agent gefitinib , and the analgesic dextromoramide . Beyond its role as a building block, this compound functions as a useful secondary amine source in synthetic transformations, such as the Mannich reaction and for the formation of enamines . The presence of the ether oxygen in the ring withdraws electron density from the nitrogen, moderating its basicity and nucleophilicity compared to similar amines like piperidine, which can influence its reactivity in specific chemical contexts . Researchers should note that the product is hygroscopic and should be stored in a cool, dark place, preferably under inert conditions . As with all chemicals, appropriate safety measures should be taken; it may cause skin and serious eye irritation . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B157231 Morpholine hydrochloride CAS No. 10024-89-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine;hydrochloride
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InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

110-91-8 (Parent)
Record name Morpholine hydrochloride
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DSSTOX Substance ID

DTXSID40905287
Record name Morpholine--hydrogen chloride (1/1)
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Molecular Weight

123.58 g/mol
Source PubChem
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CAS No.

10024-89-2
Record name Morpholine, hydrochloride (1:1)
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Record name Morpholine hydrochloride
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Record name Morpholine--hydrogen chloride (1/1)
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Record name Morpholine hydrochloride
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Record name MORPHOLINE HYDROCHLORIDE
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Advanced Synthetic Methodologies for Morpholine Hydrochloride

Modernized Acid-Base Neutralization Approaches

The conventional synthesis of morpholine (B109124) hydrochloride involves the direct acid-base neutralization of morpholine with hydrochloric acid. However, this traditional "acid system" is often associated with high costs, low yields, poor product quality, and significant equipment corrosion due to the use of concentrated hydrochloric acid. google.comgoogle.com Modern approaches seek to overcome these limitations through careful optimization and control of the reaction environment.

The purity and yield of morpholine hydrochloride are highly dependent on the precise control of various reaction parameters. Optimizing these factors is crucial for an efficient and effective synthesis process. Key parameters include temperature, reaction time, and the choice of solvent. researchgate.net For instance, the rate of reaction and the potential for side-product formation are directly influenced by the temperature profile during the synthesis. Similarly, the duration of the reaction must be sufficient to ensure complete conversion without promoting decomposition of the product. The solvent system also plays a critical role, affecting the solubility of reactants and the ease of product isolation. researchgate.net

Interactive Table: Key Reaction Parameters for Optimization in this compound Synthesis

Parameter Influence on Synthesis Considerations for Optimization
Temperature Affects reaction rate and selectivity. Should be high enough for a reasonable reaction rate but low enough to prevent side reactions or product degradation.
Reaction Time Determines the extent of reactant conversion. Must be optimized to maximize yield without leading to by-product formation from prolonged reaction times.
Solvent Influences reactant solubility and product crystallization. An ideal solvent should dissolve reactants effectively, facilitate heat transfer, and allow for easy recovery of the pure product.

| Stoichiometry | The molar ratio of reactants. | Precise control of the morpholine to acid ratio is essential to ensure complete conversion and avoid impurities from unreacted starting materials. |

Controlling the kinetics of the neutralization reaction is paramount to achieving high purity. The degradation of some morpholine derivatives has been shown to be a pseudo-first-order reaction, with the rate being highly dependent on the pH of the solution. nih.gov The stability of the morpholine ring can be influenced by the concentration of hydrogen ions, a principle that can be applied to the synthesis of this compound. nih.gov By carefully controlling the pH throughout the reaction, for example through the use of buffer systems or controlled addition of the acid, the formation of impurities can be minimized. Specific acid-base catalysis involves the hydrolysis of protonated molecules, and understanding these mechanisms allows for the development of strategies to enhance product stability and purity. nih.gov

Ammonium (B1175870) Chloride-Mediated Synthesis Strategies

A significant advancement in this compound production is the substitution of corrosive hydrochloric acid with ammonium chloride. google.comgoogle.com This method presents a more controlled and less hazardous route to the desired product.

The process involves reacting morpholine with ammonium chloride, often in the presence of a high-boiling point solvent like dimethylbenzene (xylene), at elevated temperatures. google.comgoogle.com The reaction proceeds by heating the mixture to a temperature range of 80-110°C and then further to above 120°C for 1.5 to 3 hours. google.comgoogle.com Upon cooling, the this compound product crystallizes and can be purified through steps like washing, decolorization with activated carbon, and recrystallization. google.com

Interactive Table: Optimized Parameters for Ammonium Chloride-Mediated Synthesis of this compound google.comgoogle.com

Parameter Optimized Value/Range Purpose
Reactant Ratio (Morpholine:Ammonium Chloride:Dimethylbenzene by weight) 1 : (0.66-0.70) : (1.3-1.7) Ensures efficient conversion and reaction medium.
Initial Heating Temperature 80-110°C for 30 minutes Initiates the reaction in a controlled manner.
Final Reaction Temperature >120°C Drives the reaction to completion.
Reaction Time 1.5 - 3 hours Allows for high yield of the product.

| Purification | Cooling, water dissolution, layering, decolorization, and crystallization. | To obtain a high-purity final product. |

In this synthesis, ammonium chloride acts as the proton donor, effectively replacing free hydrochloric acid. The reaction is believed to proceed via a simple acid-base mechanism where the nitrogen atom of the morpholine ring, being a Lewis base, accepts a proton from the ammonium ion. This forms the morpholinium cation, which then associates with the chloride ion to yield this compound. The other product of this reaction is ammonia (B1221849) gas. google.com The use of ammonium chloride is advantageous as it is a solid, making it easier to handle than fuming hydrochloric acid, and the reaction is generally less exothermic and more easily controlled. google.com While detailed kinetic studies on this specific reaction are not widely published, the principles of acid-base catalysis suggest that the rate is dependent on the temperature and the effective concentration of the reacting species. nih.govnih.gov

The ammonium chloride-mediated process offers several distinct advantages over the traditional method employing hydrochloric acid.

Interactive Table: Comparison of Synthesis Methods for this compound google.comgoogle.com

Feature Traditional Acid-Base Method Ammonium Chloride-Mediated Method
Primary Acid Source Hydrochloric Acid Ammonium Chloride
Corrosiveness High, leading to equipment damage. Low, less corrosive to equipment.
Cost Higher due to corrosive nature and handling requirements. Lower starting material and energy costs.
Yield Generally lower. Higher yield reported.
Product Quality Often poorer quality. Good quality product.
Reaction Control Difficult to control, can be wayward. Reaction is easier to control, leading to steady quality.

| Production Cycle | Longer production cycle. | Shorter production cycle. |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. acs.org In the context of this compound production, this involves designing processes that are more energy-efficient, use safer chemicals, and generate less waste.

Solvent Recovery and Reuse Methodologies

The economic and environmental viability of chemical production is increasingly tied to the efficient management of solvents. In the synthesis of this compound, particularly in processes designed to manage reaction byproducts, solvents play a crucial role.

One innovative method utilizes a water-immiscible solvent like xylene (dimethylbenzene) to facilitate the reaction and the removal of byproducts. researchgate.net In a process where morpholine reacts with ammonium chloride, xylene is used as an azeotropic agent. researchgate.net The ammonia gas generated during the reaction is removed, and the xylene can be recovered with high efficiency (≥90%) via distillation and then reused in subsequent batches. researchgate.net This practice significantly reduces solvent waste and lowers operational costs. acsgcipr.orgmarketresearchintellect.com The recovery and recycling of solvents are critical elements in reducing the carbon footprint of pharmaceutical and chemical manufacturing. marketresearchintellect.com

Table 1: Solvent and Recovery in this compound Synthesis

Solvent Role Recovery Method Efficiency Reference

Byproduct Management and Environmental Footprint Reduction

A key innovation in this compound synthesis is the substitution of corrosive hydrochloric acid with ammonium chloride. researchgate.net This alternative pathway presents significant environmental and operational advantages. The reaction between morpholine and ammonium chloride produces this compound and ammonia gas as the primary byproduct. researchgate.net

Reaction: Morpholine + Ammonium Chloride → this compound + Ammonia (gas) researchgate.net

This approach offers several benefits:

Reduced Corrosion: Ammonium chloride is mildly acidic, allowing for the use of standard stainless steel reactors instead of specialized, corrosion-resistant equipment required for handling concentrated hydrochloric acid. This can lower capital expenditure by approximately 30%. researchgate.net

Byproduct Handling: The ammonia gas produced can be safely removed from the reaction mixture.

Greener Process: By avoiding the use of highly corrosive acids, the process is inherently safer and has a reduced environmental footprint. researchgate.net

This strategic choice of reagents aligns with the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. silverfernchemical.com

Industrial-Scale Synthesis Considerations and Innovations

Translating a synthetic process from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and product consistency. Innovations in this compound synthesis have directly addressed these factors.

A patented industrial process highlights a method that is not only cost-effective but also easier to control, leading to a product of steady quality. researchgate.net The process involves reacting morpholine with ammonium chloride and xylene. researchgate.net The reaction parameters are carefully controlled to optimize yield and purity.

Table 2: Industrial Synthesis Parameters for this compound

Parameter Value/Condition Purpose Reference
Reactants Morpholine, Ammonium Chloride, Xylene Cost-effective, reduced corrosion researchgate.net
Initial Temperature Below 100°C Controlled start of reaction researchgate.net
Heating Step 1 80-110°C for 30 minutes Gradual temperature increase researchgate.net
Heating Step 2 Above 120°C for 1.5-3 hours Reaction completion researchgate.net

| Cooling | Cooled to 70-90°C post-reaction | Preparation for purification | researchgate.net |

This method results in a shorter production cycle compared to traditional methods using hydrochloric acid. researchgate.net The avoidance of highly corrosive materials simplifies reactor requirements and enhances operational safety, which are paramount considerations in large-scale manufacturing. researchgate.netgoogle.com

Purification and Quality Control Techniques in Academic Synthesis

The isolation and purification of the final product are critical steps that determine its quality and suitability for further use. In both academic and industrial settings, rigorous purification and analytical verification are essential.

Advanced Decolorization and Filtration Processes

After the synthesis of this compound, the crude product often contains colored impurities and other byproducts. A common and effective purification procedure involves several steps:

Dissolution: The crude product is dissolved in water, typically by heating the solution to between 90-100°C. researchgate.net

Decolorization: Activated carbon (often referred to as 'gac') is added to the solution. The mixture is held at a temperature of 80-90°C for about 30 minutes. researchgate.net Activated carbon has a high surface area and is highly effective at adsorbing colored impurities.

Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble matter. researchgate.net

Crystallization: The clear, decolorized filtrate is then cooled to a low temperature (e.g., 15°C) to induce crystallization of the pure this compound. researchgate.net

Isolation: The resulting crystals are separated from the mother liquor, often using a centrifuge, and then dried to yield the final product. researchgate.net

This multi-step process of dissolution, treatment with an adsorbent, filtration, and recrystallization is a robust method for achieving a high-purity, crystalline final product. researchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of Morpholine Hydrochloride

Fundamental Reaction Pathways

Morpholine (B109124) hydrochloride is involved in several fundamental reaction pathways, including nucleophilic substitution, oxidation, and reduction. These reactions are central to its application as a building block and intermediate in organic synthesis. chemicalbook.com

Nucleophilic Substitution Reactions Involving Chloride Displacement

In nucleophilic substitution reactions, the chloride ion of morpholine hydrochloride can be displaced by other nucleophiles. This reactivity is fundamental to its role in the synthesis of more complex molecules. For instance, morpholine can react with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid under alkaline conditions in a nucleophilic substitution reaction to form a colored product, 4-(4-morpholinyl)naphthalene-1,2-dione. researchgate.net This particular reaction has been adapted for the spectrophotometric detection of morpholine. researchgate.net

The nitrogen atom of the morpholine ring, although its nucleophilicity is tempered by the adjacent oxygen, can also participate in nucleophilic substitution reactions. wikipedia.org For example, in the synthesis of s-triazine derivatives, morpholine acts as a nucleophile, displacing a chlorine atom on cyanuric chloride. mdpi.comnih.gov

Oxidation Pathways and N-Oxide Derivative Formation

Morpholine and its derivatives can undergo oxidation to form various products, including N-oxide derivatives. mdpi.com The oxidation of morpholine has been studied in the context of biological systems, where it can be metabolized by enzymes like Cytochrome P450. nih.govresearchgate.net Quantum chemical studies suggest that the oxidation of morpholine by Cytochrome P450 proceeds through a hydrogen atom abstraction and rebound mechanism. nih.govresearchgate.net The presence of the nitrogen atom in the morpholine ring is believed to facilitate this hydrogen abstraction. nih.gov The resulting hydroxylated product can then undergo further reactions, such as C-N bond cleavage. nih.gov In deoxygenation reactions of quinoline (B57606) N-oxide, morpholine N-oxide has been isolated as a by-product. mdpi.com

Reduction Reactions to Simpler Amine Structures

Reduction reactions can be employed to convert morpholine derivatives into simpler amine structures. While specific details on the direct reduction of this compound to simpler amines are not extensively elaborated in the provided context, the general principle of reducing amine derivatives is a standard transformation in organic chemistry. Various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are commonly used to reduce different nitrogen-containing functional groups to amines. youtube.com For example, amides and nitriles can be reduced to primary amines. youtube.com The synthesis of morpholines from 1,2-amino alcohols has also been reported through a redox-neutral protocol. nih.gov

Role as a Catalyst and Reaction Promoter

Beyond its role as a reactant, this compound and morpholine itself can act as a catalyst or promoter in various organic reactions. chemicalbook.com

Catalysis in Triazine Formation under Microwave-Assisted Conditions

This compound is known to facilitate the formation of triazines under microwave-assisted conditions. For instance, in the synthesis of 4-morpholino-6-methyl-1,3,5-triazin-2-amine from moroxydine (B1676750) hydrochloride and ethyl acetate (B1210297), a yield of 88% has been achieved using this method. semanticscholar.org Microwave irradiation often leads to shorter reaction times and improved yields. mdpi.comnih.govmdpi.com The synthesis of various s-triazine derivatives often involves the initial nucleophilic substitution of a chlorine atom on cyanuric chloride by an amine, such as morpholine. mdpi.comnih.gov

Table 1: Microwave-Assisted Synthesis of a bis-Arm s-Triazine Derivative

Reactant 1Reactant 2ProductReaction Time (Conventional)Yield (Conventional)Reaction Time (Microwave)Yield (Microwave)
4,4'-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehydeHydralazine4-(4,6-bis(2-Methoxy-4-((E)-(2-(phthalazin-1-yl)hydrazono)methyl)phenoxy)-1,3,5-triazin-2-yl)morpholine5 h77%4 min92%
Data sourced from a study on the synthesis of s-triazine derivatives. mdpi.com

Participation in Phosphorylation Reactions

This compound also participates in phosphorylation reactions. An example is the synthesis of a pyrazol-4-yl-phosphonic dichloride derivative, where it reacts to form the corresponding phosphonamide. This highlights its utility in the introduction of the morpholine moiety into phosphorus-containing compounds.

Catalytic Applications in Enamine Generation

This compound is frequently employed as a catalyst for the formation of enamines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org Enamines are versatile intermediates in organic synthesis, serving as nucleophilic enolate equivalents for carbon-carbon bond formation. makingmolecules.com The formation of an enamine from a carbonyl compound and a secondary amine like morpholine is an acid-catalyzed equilibrium process. masterorganicchemistry.comlibretexts.org

The mechanism for enamine formation involves several key steps, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation):

Protonation: The acid catalyst (from this compound) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Addition: The secondary amine (morpholine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). makingmolecules.com

Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (often another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the enamine and regenerating the catalyst. libretexts.org

The use of this compound provides the necessary acidic conditions to facilitate these steps. While other secondary amines like pyrrolidine (B122466) can form more reactive enamines, morpholine is a common and effective choice. nih.gov The reactivity of morpholine-enamines is sometimes lower due to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine. nih.govnih.gov However, they are crucial in many synthetic applications, including alkylation and acylation reactions. orgsyn.org

Table 1: Research Findings on Morpholine-Catalyzed Enamine Generation

Study FocusKey FindingsReference
General MechanismEnamine formation is an acid-catalyzed, reversible reaction. The process involves the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then deprotonated. libretexts.orgmakingmolecules.com
Role of AcidAcids accelerate the reaction by activating the carbonyl group and facilitating the dehydration step. However, the strength of the acid has only a slight influence on the reaction rate and does not change the equilibrium position. masterorganicchemistry.comrsc.org
Reactivity ComparisonPyrrolidine-based enamines are generally more reactive than those derived from morpholine or piperidine. This is attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, leading to greater nucleophilicity. nih.govfrontiersin.org
Synthetic UtilityAlkylation of enamines derived from cyclohexanone (B45756) and morpholine is a well-established method for synthesizing α-monoalkylcyclohexanones after subsequent hydrolysis. orgsyn.org

Acidic Conditions and Hydrolytic Stability in Reaction Environments

Morpholine is a basic compound (pKa of the conjugate acid is ~8.4), and it readily reacts with acids like HCl to form salts. wikipedia.orgnih.gov this compound, when dissolved in a reaction medium, establishes an acidic environment. This acidity is crucial for its catalytic role in reactions like enamine formation, as described above.

However, studies have shown that under specific conditions, morpholine can decompose. For instance, in the presence of magnetite at 275°C, morpholine was observed to decompose within a few days. researchgate.net The hydrolytic stability of molecules containing a morpholine moiety can vary. A study on 4-morpholinoaniline (B114313) found that at a pH below its first pKa value (1.8), the compound underwent hydrolysis to form 4-morpholinophenol. ku.edu Similarly, the degradation of a morpholine derivative of the drug daunorubicin (B1662515) in the solid state was found to be dependent on humidity, following first-order kinetics in dry air and autocatalytic first-order kinetics at high relative humidity. nih.gov

In typical organic reaction environments, this compound is sufficiently stable. The enamines formed using morpholine are sensitive to hydrolysis, especially in the presence of aqueous acid. makingmolecules.comorgsyn.org This reactivity is exploited in synthesis, where the enamine is used for an alkylation or acylation step, and then readily hydrolyzed back to the substituted carbonyl compound by treatment with aqueous acid. makingmolecules.com

Reactions with Biologically Relevant Molecules

Morpholine and its derivatives are widely used in peptide chemistry, primarily as bases. In Solid-Phase Peptide Synthesis (SPPS), a base is required to neutralize the protonated N-terminus of the growing peptide chain after the removal of the Fmoc protecting group. N-methylmorpholine (NMM) is a commonly used base for this purpose. nih.gov Research has also explored using morpholine in combination with DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) as a deprotection reagent for "difficult" peptide sequences. nih.gov

Beyond being simple bases, morpholine derivatives have been incorporated into coupling reagents for peptide bond formation. These reagents facilitate the reaction between the carboxylic acid of one amino acid and the amine group of another. The presence of the morpholine ring can influence the solubility, stability, and reactivity of the coupling reagent. researchgate.net

Furthermore, morpholine itself can be integrated into amino acid structures to create novel building blocks. For example, β-morpholine amino acids have been synthesized and used as organocatalysts. nih.govnih.gov The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids has also been optimized, creating compounds that can be polymerized to form biodegradable polydepsipeptides for potential medicinal applications. acs.org

Table 2: Applications of Morpholine in Amino Acid and Peptide Chemistry

ApplicationSpecific Role/CompoundKey FindingsReference
Base in SPPSN-Methylmorpholine (NMM), Morpholine/DBUUsed for neutralization and deprotection steps, especially in the synthesis of difficult peptide sequences. nih.gov
Coupling ReagentsMorpholine-based immonium and amidinium saltsThe morpholine moiety affects the reagent's solubility, stability, and reactivity during peptide bond formation. researchgate.net
Organocatalysisβ-Morpholine amino acidsSynthesized from standard amino acids, these compounds can act as efficient organocatalysts in reactions like Michael additions. nih.govnih.gov
Biomaterial PrecursorsMorpholine-2,5-dionesSynthesized from amino acids and chloroacetyl chloride, these can be polymerized into polydepsipeptides. acs.org

The morpholine ring is a structural feature in various molecules designed to interact with nucleic acids like DNA. These interactions are typically non-covalent and can occur through several mechanisms, including groove binding, intercalation, and electrostatic interactions. nih.govatdbio.com

The interaction of small molecules with the minor groove is a key strategy in drug design. These binders are typically molecules with a shape that complements the curvature of the groove, where they can form hydrogen bonds and van der Waals interactions with the DNA bases. atdbio.com The inclusion of a morpholine ring can modify a molecule's shape, polarity, and hydrogen bonding capacity, thereby fine-tuning its interaction with specific DNA sequences.

Photoredox-Mediated Chemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. acs.org Tertiary amines are frequently used in these transformations as they can act as reductive quenchers for the excited state of a photocatalyst. This process involves a single-electron transfer (SET) from the amine to the photocatalyst.

This strategy has been applied to the coupling of tertiary aliphatic amines with 2-chloroazoles using an iridium-based photocatalyst (fac-Ir(ppy)₃) and blue light irradiation. nih.gov While this specific study did not use this compound directly, it demonstrates the general reactivity pattern for tertiary amines, including N-substituted morpholines, in photoredox catalysis. The reaction proceeds under mild conditions and tolerates various functional groups, providing access to α-azole carbinamines. nih.gov The fundamental steps involve the photoredox-mediated generation of an α-amino radical from the morpholine derivative, which then participates in the coupling reaction.

Synthesis and Functionalization of Morpholine Hydrochloride Derivatives

Strategies for Morpholine (B109124) Ring Formation and Subsequent Derivatization

The construction of the morpholine ring is a critical step in the synthesis of its derivatives. Various strategies have been developed to achieve this, often involving the cyclization of precursor molecules. Subsequent derivatization then allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships. e3s-conferences.org

Annulation Reactions Utilizing Amino Alcohols, Oxiranes, and Aziridines

Annulation reactions, which involve the formation of a ring from one or more starting materials, are a common approach to synthesizing the morpholine scaffold. bris.ac.uknih.gov A prevalent method involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride, which proceeds through a two-step process to form a morpholinone intermediate that is subsequently reduced. chemrxiv.org Another innovative one-step protocol utilizes vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, to react with β-amino alcohols, thiols, or amines, yielding morpholines, thiomorpholines, and piperazines, respectively. bris.ac.uk This method is notable for its mild reaction conditions and high yields. bris.ac.uk

The ring-opening of activated aziridines and azetidines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to substituted morpholines and their homologues. nih.gov This SN2-type reaction allows for the synthesis of a variety of nonracemic morpholine derivatives in high yield and enantioselectivity. nih.gov Similarly, the reaction of alkenes with reactive nitrogen species like nitrenes can produce aziridines, which can then be converted to morpholines. youtube.com

Selective Monoalkylation of Amine Moieties

A significant challenge in the synthesis of morpholine derivatives is achieving selective monoalkylation of the amine nitrogen, as over-alkylation is a common side reaction. chemrxiv.orgrsc.org A recently developed, efficient method for the selective mono-N-alkylation of 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgnih.govorganic-chemistry.org This redox-neutral protocol offers high yields and is environmentally friendly compared to traditional methods. chemrxiv.orgnih.gov The selectivity of this reaction is influenced by the structure of the amino alcohol and the properties of the ethylene sulfate. chemrxiv.orgnih.gov Flow microreactor systems have also been employed to achieve direct monoalkylation of amines with light electrophilic reagents, taking advantage of efficient mixing and short residence times to control the reaction. rsc.org

Introduction of Complex Substituents onto the Morpholine Scaffold

Once the morpholine ring is formed, various functional groups can be introduced onto the scaffold to create a diverse library of compounds for biological screening. acs.orgresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental tool for functionalizing the morpholine ring. For instance, the nitrogen atom of the morpholine ring can act as a nucleophile, attacking electrophilic centers. researchgate.net An example is the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297). researchgate.netresearchgate.net This can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce morpholin-N-ethyl acetohydrazide, a precursor for other heterocyclic derivatives. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) reactions are also employed, where morpholine acts as a nucleophile to displace a leaving group on an aromatic ring. researchgate.netnih.govtum.de This is a common strategy in medicinal chemistry for linking the morpholine moiety to various aromatic systems. nih.gov

Alkylation Strategies for Diverse Functionalities

Alkylation is a versatile method for introducing a wide range of substituents onto the morpholine nitrogen. researchgate.netyoutube.com This can be achieved using various alkylating agents, such as alkyl halides. The N-alkylation of morpholine with alcohols can be performed in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method is effective for low-carbon primary alcohols. researchgate.net Reductive amination, involving the reaction of an aldehyde with an amine in the presence of a reducing agent, is another powerful technique for introducing alkyl groups. nih.gov This has been used in the synthesis of substituted morpholino nucleoside derivatives from ribonucleosides. nih.gov

Structural Characterization and Elucidation of Novel Derivatives

The definitive identification of newly synthesized morpholine derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. ijprs.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. researchgate.netijprs.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to deduce its elemental composition. ijprs.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which helps to confirm its empirical formula. ijprs.com

For chiral morpholine derivatives, techniques such as chiral chromatography and polarimetry are used to determine the enantiomeric excess and the specific rotation of the compound, respectively. google.com

Conformational Analysis of Morpholine Derivatives

The biological activity and chemical reactivity of morpholine derivatives are intrinsically linked to their three-dimensional structure. The conformational flexibility of the six-membered morpholine ring is a critical determinant of its properties, governing how it interacts with biological targets and participates in chemical reactions. acs.orgnih.gov Consequently, a thorough conformational analysis is essential for understanding structure-activity relationships and for the rational design of new morpholine-based compounds. cdnsciencepub.comnih.gov

The morpholine ring, like cyclohexane, is not planar and adopts non-planar arrangements to relieve ring strain. Extensive experimental and theoretical studies have demonstrated that the chair conformation is significantly more stable and thus the predominant form for morpholine and its derivatives. acs.orgresearchgate.net The alternative boat or skew-boat conformations are considerably higher in energy and are not significantly populated under normal conditions. nih.govresearchgate.net

Within the dominant chair conformation, the primary conformational variation arises from the orientation of the substituent on the nitrogen atom. This leads to two distinct chair conformers: one where the N-substituent (or the lone pair of electrons on the nitrogen) is in an equatorial position (Chair-Eq) and another where it is in an axial position (Chair-Ax). acs.orgacs.org Spectroscopic and computational studies have consistently shown that the equatorial conformer is the more stable of the two. acs.orgresearchgate.net For the parent morpholine molecule, advanced mass spectrometric techniques combined with theoretical calculations have precisely quantified this stability difference. acs.org The Chair-Eq conformer was found to be more stable than the Chair-Ax conformer by 109 ± 4 cm⁻¹. acs.orgacs.org

Several powerful analytical techniques are employed to investigate the conformational landscape of morpholine derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable tools for conformational analysis. cdnsciencepub.comauremn.org.br Variable-temperature NMR studies allow for the determination of the energy barriers to ring inversion. For instance, in a series of N-arylsulfonyl morpholines, the free energy barriers for the chair-to-chair interconversion were found to be in the range of 9.2-10.3 kcal mol⁻¹. nih.gov Furthermore, ¹³C NMR chemical shifts are sensitive to the stereochemical environment, and substituent-induced chemical shift parameters can be used to confirm the preferred conformations of substituted morpholines and their hydrochloride salts in solution. cdnsciencepub.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can distinguish between different conformers as they exhibit unique vibrational spectra. acs.orgresearchgate.net These techniques have been used to confirm that the equatorial chair conformer is predominant in pure liquid morpholine. researchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state conformation of molecules. X-ray diffraction studies on crystals of N-arylsulfonyl morpholine derivatives have confirmed that the morpholine ring adopts a chair conformation with the bulky sulfonyl group occupying an equatorial position to minimize steric hindrance. nih.gov

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental data. researchgate.net These methods can calculate the relative energies of different conformers (chair, boat), the energy barriers for ring inversion, and predict spectroscopic parameters, providing deeper insight into the conformational preferences. researchgate.net

The conformational equilibrium of morpholine derivatives is not static and can be influenced by several factors. The nature of the substituent on the nitrogen or the carbon atoms of the ring plays a crucial role. For example, bulky substituents generally prefer the equatorial position to avoid unfavorable steric interactions. nih.gov The surrounding medium also has a notable effect; while the equatorial conformer of morpholine is dominant in the pure liquid, the contribution from the axial conformer is observed to increase in aqueous solutions. researchgate.net In substituted morpholines, electronic effects such as the anomeric effect can also influence conformational preferences. acs.org

Table 4.4.1: Conformational Energy Data for Morpholine Derivatives

Compound/Derivative Method Finding Energy Difference Reference
Morpholine IR resonant VUV-MATI spectroscopy Chair-Eq is more stable than Chair-Ax 109 ± 4 cm⁻¹ acs.orgacs.org
N-Arylsulfonyl Morpholines Dynamic ¹H NMR Free energy barrier for ring inversion 9.2-10.3 kcal mol⁻¹ nih.gov

Table 4.4.2: Compound Names Mentioned

Compound Name
Morpholine
Morpholine hydrochloride
N-Arylsulfonyl morpholines
1,4-dioxane
Piperidine
2,6-dimethylmorpholine
2,4,6-trimethylmorpholine
Phendimetrazine (3,4-dimethyl-2-phenylmorpholine)
Chloroacetyl chloride
Chloroacetamide
Acetazolamide
Naltrexamine
Morphine
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
Hydrobenzotriazole
Trimethylamine

Applications of Morpholine Hydrochloride in Advanced Material Science and Catalysis Research

Integration into Organic-Inorganic Hybrid Materials

The morpholinium cation, derived from morpholine (B109124) hydrochloride, serves as a valuable organic component in the synthesis of organic-inorganic hybrid materials. These materials combine the distinct properties of both organic and inorganic constituents within a single compound, often leading to novel functionalities.

Researchers have successfully synthesized hybrid single crystals, such as (Morpholinium)₂Cd₂Cl₆, by combining morpholine molecules with d¹⁰ metal cations like Cadmium (Cd²⁺). acs.org In this structure, the morpholinium cations are integrated into a one-dimensional framework built from distorted [CdCl₆] and [CdCl₄O₂] octahedra. acs.org The synthesis is typically achieved through a solvent evaporation method. acs.org Such hybrid materials are investigated for specialized properties, including nonlinear optical (NLO) responses, which are valuable in laser and electro-optic technologies. The (Morpholinium)₂Cd₂Cl₆ crystal, for instance, exhibits a strong second harmonic generation (SHG) response, approximately 0.73 times that of standard potassium dihydrogen phosphate (B84403) (KDP). acs.org

Another example is the creation of a hybrid compound consisting of morpholinium cations and a β-type Anderson polyoxidomolybdate (POM) anion, with the chemical formula (C₄H₁₀NO)₅Fe(III)(OH)₆Mo₆O₁₈·3.5H₂O. nih.gov This complex three-dimensional network is formed through an intricate system of hydrogen bonds between the morpholinium cations, the inorganic POMs, sulfate (B86663) anions, and water molecules. nih.gov The ability of the morpholinium cation to form these directed interactions makes it a useful building block for creating complex, crystalline hybrid structures.

Precursor for Advanced Perovskite Solar Cell Materials

In the rapidly advancing field of photovoltaics, morpholine hydrochloride has found a niche as a precursor material for fabricating perovskite solar cells. Perovskite solar cells are a type of thin-film solar cell that has gained significant attention for its high power-conversion efficiencies and relatively simple manufacturing processes.

Specialty chemical suppliers to the solar industry, such as Greatcell Solar Materials, offer high-purity morpholinium chloride for use in perovskite research. greatcellsolarmaterials.com It is specifically marketed for the preparation of low-dimensional perovskite materials and to allow researchers to investigate the effect of different organic cation sizes on the perovskite crystal structure. greatcellsolarmaterials.com The size and shape of the cation can significantly influence the stability, efficiency, and electronic properties of the final solar cell device. The use of this compound allows for the systematic tuning of these properties by incorporating the morpholinium cation into the perovskite lattice.

Corrosion Inhibition Studies and Mechanisms

Morpholine and its salts, including the hydrochloride, are well-documented corrosion inhibitors, particularly for protecting metals like carbon steel. They are effective in various applications, including as volatile or vapor-phase corrosion inhibitors (VCIs) that protect metal surfaces from atmospheric corrosion.

Vapor-Phase Corrosion Inhibitor Efficacy

Vapor-phase corrosion inhibitors function by sublimating and then condensing on metal surfaces, forming a thin protective film that inhibits corrosion, especially in enclosed environments. Morpholine derivatives are particularly noted for their effectiveness in this role. Studies on various morpholine salts, which share the same active morpholinium functional group as the hydrochloride, demonstrate significant efficacy.

Research comparing different morpholine salts found that morpholine carbonate and morpholine benzoate (B1203000) provided excellent corrosion protection for 20# steel in a 3.5% NaCl solution, achieving an inhibition efficiency of over 85%. This performance is substantially higher than that of other salts like morpholine formate (B1220265) and acetate (B1210297) under the same conditions.

Inhibitor (Morpholine Salt)Corrosion Rate (mm/a)Inhibition Efficiency (%)Source
Blank (No Inhibitor)0.075N/A acs.org
Morpholine Formate>0.05<30 acs.org
Morpholine Acetate>0.05<30 acs.org
Morpholine Propionate>0.05<30 acs.org
Morpholine Benzoate<0.01>85 acs.org
Morpholine Carbonate<0.01>85 acs.org

Adsorption Mechanisms on Metal Surfaces

The protective action of this compound is achieved through the adsorption of the morpholinium cation onto the metal surface, forming a barrier that isolates the metal from corrosive agents. This adsorption is a combination of physical and chemical processes.

X-ray photoelectron spectroscopy (XPS) analyses and computational simulations have revealed that the morpholine ring interacts directly with the iron atoms on a steel surface. acs.org The nitrogen and oxygen atoms within the morpholine structure act as active sites, coordinating with the iron and establishing a stable, adsorbed protective layer. acs.org This process involves both physisorption (electrostatic interactions) and chemisorption (the formation of coordination bonds). acs.org Quantum chemical calculations show that the inhibitor molecules adsorb in a flattened state on the iron surface, maximizing the contact area and the effectiveness of the protective film. acs.org This film acts as a hydrophobic barrier, blocking water and oxygen from reaching the metal surface and thereby preventing corrosion reactions. acs.org

Catalytic Roles Beyond Organic Synthesis

While morpholine derivatives are common in organic synthesis, this compound also plays a role in the preparation of inorganic catalysts used in large-scale industrial processes.

Preparation of Alumina (B75360) Catalysts

Morpholine is utilized in the preparation of alumina (Al₂O₃) catalysts. nih.gov Alumina is a cornerstone material in the chemical industry, widely used as a catalyst support due to its excellent mechanical strength and thermal stability. In the synthesis of these catalysts, morpholine can be used as a gelling agent during the treatment of hydrocarbons. nih.gov this compound can serve as the source chemical for the morpholine used in this process. The gelling agent helps to control the physical structure and properties of the final alumina support, which in turn influences the performance of the supported catalyst.

Influence on Hydrocarbon Treatment Processes

The primary influence of morpholine and its hydrochloride salt in hydrocarbon treatment is the mitigation of corrosion, particularly in crude oil distillation units and steam condensate lines. google.comnih.gov Crude oil often contains impurities that, during refining processes, can generate acidic compounds like hydrogen sulfide (B99878) and hydrochloric acid. These acids, when condensed with steam, create a highly corrosive environment that can lead to significant damage to distillation towers, overhead lines, and heat exchangers. google.com

Morpholine, often introduced in the form of this compound to neutralize hydrochloric acid, effectively controls corrosion by adjusting the pH of the process stream. wikipedia.orggoogle.com Its volatility is similar to that of water, allowing it to vaporize with the steam and condense in the same areas, providing protection throughout the system. atamankimya.com By neutralizing the acidic components, it raises the pH of the initial condensate, rendering it significantly less corrosive. google.com

Research has demonstrated that the addition of a minor amount of morpholine to a crude oil charge or at various other points in the refining system can effectively eliminate or control corrosion at and beyond the point of initial condensation. google.com It can be added to the crude oil itself, pumped directly into the overhead vapor line, or introduced into the reflux line. google.com

While specific performance data for this compound in hydrocarbon streams is not extensively detailed in the public domain, the effectiveness of various morpholine salts as volatile corrosion inhibitors (VCIs) has been studied. These studies provide insight into the protective capabilities of the morpholine cation.

Table 1: Corrosion Inhibition Efficiency of Various Morpholine Salts on Carbon Steel

Morpholine SaltCorrosion Rate (mm/a)Inhibition Efficiency (%)
Morpholine Formate> 0.01< 85
Morpholine Acetate> 0.01< 85
Morpholine Propionate> 0.01< 85
Morpholine Benzoate< 0.01> 85
Morpholine Carbonate< 0.01> 85

This table presents data on the corrosion inhibition efficiency of different morpholine salt volatile corrosion inhibitors in a 3.5% NaCl solution, indicating the potential effectiveness of the morpholine cation in a corrosive environment. mdpi.com

In addition to its neutralizing capabilities, morpholine can be used in conjunction with film-forming amines to provide a more comprehensive corrosion protection system. google.com These film-forming inhibitors create a protective barrier on the metal surface, which, combined with the neutralizing effect of this compound, offers enhanced defense against corrosion.

Furthermore, morpholine is utilized in the preparation of alumina catalysts that are employed in the treatment of hydrocarbons. atamankimya.com It acts as a gelling agent in the catalyst manufacturing process. atamankimya.com

Biological and Pharmacological Research on Morpholine Hydrochloride and Its Derivatives

Pharmacological Mechanism Studies (excluding dosage)

The morpholine (B109124) ring is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govijprems.com Its ability to improve physicochemical properties, such as solubility and membrane permeability, makes it a valuable component in drug design. mdpi.com The versatility of the morpholine scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways, leading to various therapeutic effects. nih.gove3s-conferences.org

Enzyme Inhibition Profiles

Morpholine and its derivatives have been extensively studied as inhibitors of various enzymes critical in disease pathways. The structural features of the morpholine ring contribute to its ability to interact with the active sites of these enzymes, leading to their inhibition. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory process, catalyzing the production of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. medchemexpress.com

Some morpholine derivatives have been investigated for their potential to inhibit COX. For instance, certain NSAIDs containing a morpholine moiety function as nonselective COX inhibitors. nih.gov The interaction of these derivatives with the COX enzymes can help to reduce the inflammatory response. nih.gov Research has explored the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

Table 1: Examples of Morpholine-Containing COX Inhibitors

Compound Target Notes
Indomethacin Non-selective COX inhibitor A well-known NSAID. nih.govnih.gov
NS-398 Selective COX-2 inhibitor N-(2-cyclohexyloxy-4-nitrophenyl) methanesulphonamide. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. mdpi.comresearchgate.net Dysregulation of the mTOR pathway is frequently observed in various cancers, making it a significant target for anticancer drug development. mdpi.com Morpholine derivatives have emerged as a promising class of mTOR inhibitors. mdpi.comresearchgate.net

The incorporation of a morpholine moiety into different molecular scaffolds has been shown to enhance their mTOR inhibitory activity. mdpi.comnih.gov For example, replacing the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines has led to a dramatic improvement in selectivity for mTOR over other kinases like PI3Kα. nih.govucdavis.edu Some of these analogs exhibit subnanomolar IC50 values for mTOR and selectivity of up to 26,000-fold. nih.govucdavis.edu Molecular modeling suggests that a single amino acid difference in the active sites of mTOR and PI3K allows the bulkier bridged morpholines to bind more effectively to mTOR. nih.govucdavis.edu

A series of morpholine-substituted tetrahydroquinoline (THQ) derivatives have been synthesized and evaluated as potential mTOR inhibitors. mdpi.comresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can bind effectively and remain stable within the mTOR active site. researchgate.net

Table 2: mTOR Inhibition by Morpholine-Substituted Tetrahydroquinoline Derivatives

Compound Cell Line IC50 (µM)
10d A549 0.062 ± 0.01 mdpi.com
MCF-7 0.58 ± 0.11 mdpi.com
MDA-MB-231 1.003 ± 0.008 mdpi.com
10e A549 0.033 ± 0.003 mdpi.com
10h MCF-7 0.087 ± 0.007 mdpi.com

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that controls cell proliferation and growth. nih.gov Since both PI3K and mTOR are key enzymes in this pathway, dual inhibitors that target both have been developed as a powerful therapeutic strategy. nih.govnih.gov

Several morpholine-containing compounds have been identified as potent dual PI3K/mTOR inhibitors. nih.gov For instance, PKI-587, which features a morpholino-triazine scaffold, demonstrates nanomolar dual inhibitory activity. nih.gov Pharmacophore modeling and docking studies suggest that the mechanism of inhibition for both PI3Kα and mTOR by these compounds is largely similar. nih.gov The flat planar shape of the ligands and the specific shape of the binding sites are important for their inhibitory activity. nih.gov Apitolisib (GDC-0980), another dual inhibitor, incorporates a morpholine derivative and shows significant inhibition of class I PI3K and mTOR. nih.gov

Table 3: Examples of Morpholine-Containing Dual PI3K/mTOR Inhibitors

Compound Core Scaffold Target
PKI-587 Morpholino-triazine PI3K/mTOR nih.gov
Apitolisib (GDC-0980) Thienopyrimidine Class I PI3K/mTOR nih.gov
PF-04691502 Pyrimidine PI3K/mTOR nih.gov

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. nih.gov Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive target in oncology. nih.gov

Several potent and selective inhibitors of DNA-PK have been developed based on a chromen-4-one scaffold, with many incorporating a morpholine group. nih.govnih.gov NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one) is a well-known DNA-PK inhibitor derived from the PI3K inhibitor LY294002. nih.gov Further development led to NU7441 (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), a highly potent inhibitor with an IC50 of 30 nM. nih.gov

Researchers have also explored replacing the chromen-4-one core with other heterocyclic systems like quinolin-4-ones and pyridopyrimidin-4-ones, while retaining the essential 2-morpholin-4-yl substitution. nih.gov These efforts have yielded compounds with high potency against DNA-PK, with some showing IC50 values as low as 8 nM. nih.gov

Table 4: DNA-PK Inhibitory Activity of Morpholine Derivatives

Compound Core Structure DNA-PK IC50
NU7026 Benzo[h]chromen-4-one -
NU7441 Chromen-4-one 30 nM nih.gov
2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide Pyridopyrimidin-4-one 8 nM nih.gov

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. nih.gov Several direct oral anticoagulants (DOACs) that target Factor Xa have been developed.

Succinate (B1194679) Dehydrogenase (SDHIs) Inhibition

Morpholine derivatives, particularly those used as agricultural and clinical antifungal agents, are generally not classified as Succinate Dehydrogenase Inhibitors (SDHIs). portlandpress.comnzpps.orgnih.gov The primary mode of action for morpholine fungicides is the inhibition of sterol biosynthesis, a pathway crucial for the integrity of fungal cell membranes. portlandpress.comnih.govbcpc.org They specifically target and inhibit two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. portlandpress.comnih.gov This dual-site inhibition leads to the depletion of ergosterol (B1671047) and the accumulation of toxic sterol intermediates, ultimately disrupting fungal growth. portlandpress.comnih.gov

In contrast, SDHIs constitute a distinct class of fungicides that disrupt the fungal respiratory chain. biorxiv.orgnih.gov Their mechanism involves blocking the mitochondrial tricarboxylic acid cycle and electron transport by inhibiting the activity of succinate dehydrogenase (also known as complex II). biorxiv.orgnih.gov While a wide range of compounds act as SDHIs, the characteristic mechanism of action for morpholine-based antifungals lies in the disruption of ergosterol production rather than direct inhibition of succinate dehydrogenase. portlandpress.comnzpps.orgbcpc.org

Receptor Affinity and Antagonist Studies

Derivatives of morpholine have been investigated for their affinity to various receptors, demonstrating their potential as antagonists in several signaling pathways.

Novel morpholine analogues have been synthesized and evaluated for their binding affinity to tachykinin receptors NK1, NK2, and NK3. Studies have shown that the absolute configuration of these analogues is crucial for potent binding, with specific stereoisomers, such as (S,R)-12 and (S,R)-13, exhibiting high affinity for all three receptor subtypes. consensus.app

The morpholine moiety is also a key feature in compounds designed to target central nervous system (CNS) receptors. It is found in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), where it helps to improve pharmacokinetic properties. researchgate.netbiorxiv.org Furthermore, morpholine-containing compounds have been developed as antagonists for the histamine (B1213489) H3 receptor and have shown interactions with cannabinoid receptors. researchgate.netbiorxiv.org In some cases, the morpholine ring is considered a crucial pharmacophoric element that interacts directly with the receptor, as seen in certain N-methyl-d-aspartate (NMDA) receptor agonists. biorxiv.org The crystal structure of the NK1 receptor antagonist Aprepitant reveals the morpholine ring acting as a scaffold that correctly positions the interacting parts of the molecule within the receptor. researchgate.net

Impact on Cellular Processes, including Apoptosis Induction

Morpholine derivatives have been shown to exert significant effects on cellular processes, most notably the induction of apoptosis, or programmed cell death, particularly in cancer cells.

Research on novel morpholin-3-one (B89469) derivatives has demonstrated their ability to inhibit the growth of A549 lung cancer cells. portlandpress.com Three specific derivatives, 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one, and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one, were found to induce apoptosis and cause cell cycle arrest at the G1 phase. portlandpress.com This pro-apoptotic effect was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, two critical proteins in the regulation of cell growth and apoptosis. portlandpress.com

Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov Mechanistic studies revealed that the most potent compounds in this series, AK-3 and AK-10, induced cell cycle arrest and that apoptosis was the primary mechanism of cell death. nih.govnih.gov Docking studies suggested that these compounds may bind to Bcl-2 proteins to initiate the apoptotic cascade. nih.gov Another study highlighted that the morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) induces a form of cell death called ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. nzpps.org

Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives nih.gov

Compound Cell Line IC₅₀ (µM)
AK-3 A549 10.38 ± 0.27
MCF-7 6.44 ± 0.29
SHSY-5Y 9.54 ± 0.15
AK-10 A549 8.55 ± 0.67
MCF-7 3.15 ± 0.23
SHSY-5Y 3.36 ± 0.29

Investigational Biological Activities (excluding dosage)

Antimicrobial Spectrum and Efficacy

The morpholine scaffold is a core component in the development of various antimicrobial agents, with research demonstrating a broad spectrum of activity against both bacteria and fungi. nih.gov

Antibacterial Research

Morpholine derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogens.

A study on morpholine-derived benzenesulphonamides, specifically 4-(-phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine), showed moderate activity against Bacillus subtilis and Salmonella typhi, but no inhibitory effect against Escherichia coli. nih.gov Another study involving 4-(2-Aminoethyl) morpholine derivatives reported good inhibitory action against several gram-positive and gram-negative bacterial strains.

More recently, a series of ruthenium-based antibacterial agents modified with a morpholine moiety demonstrated potent bactericidal activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 25 μg/mL. bcpc.org The most active compound, Ru(II)-3, had an MIC of 0.78 μg/mL and was also effective against methicillin-resistant S. aureus (MRSA). bcpc.org Additionally, novel morpholinoalkoxychalcones have been synthesized, with compound B.21 showing the best activity against Enterococcus faecalis with an MIC value of 0.6 mM. nih.gov

Antibacterial Activity of Morpholine Derivatives

Compound/Derivative Class Bacteria MIC Value Reference
Ru(II)-3 Staphylococcus aureus 0.78 µg/mL bcpc.org
Morpholinoalkoxychalcone B.21 Enterococcus faecalis 0.6 mM nih.gov
4-(2-Aminoethyl) morpholine derivatives (6b, 6c) S. aureus 8.47±1.20, 8.70±1.60 µM
Antifungal Research

The antifungal activity of morpholine derivatives is well-established, particularly their use in agriculture and medicine. nzpps.orgresearchgate.net Their primary mechanism involves the inhibition of two enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function. portlandpress.comnih.gov

Research into silicon-incorporated morpholine analogues (sila-analogues) has yielded compounds with potent antifungal activity against various human fungal pathogens. nih.govbiorxiv.org Fifteen sila-analogues were synthesized, with twelve showing significant activity against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.govbiorxiv.org The sila-fenpropimorph analogue, compound 24, was particularly effective, exhibiting superior fungicidal potential compared to established morpholine antifungals like fenpropimorph (B1672530) and amorolfine. nih.govbiorxiv.org

Another study on novel morpholinoalkoxychalcones found that compound B.43 displayed potential in inhibiting Aspergillus niger and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2.04 mM. nih.gov

Antifungal Spectrum of Sila-Morpholine Analogue 24 biorxiv.org

Pathogen IC₅₀ (µg/mL) MIC (µg/mL) MFC (µg/mL)
Candida albicans ATCC 24433 0.2 0.5 1
Candida albicans ATCC 10231 0.2 0.5 1
Candida glabrata NCYC 388 0.2 0.5 1
Candida tropicalis ATCC 750 0.1 0.25 0.5
Cryptococcus neoformans ATCC 34664 0.05 0.125 0.25
Aspergillus niger ATCC 10578 0.5 1 2

Anticancer Potential and Cytotoxicity against Cell Lines

The morpholine moiety is a key pharmacophore in the development of novel anticancer agents. nih.gov Derivatives incorporating this ring have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov

A series of novel morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Two compounds, AK-3 and AK-10, displayed significant cytotoxic activity. nih.govnih.gov Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle. nih.govnih.gov

Similarly, new 2-morpholino-4-anilinoquinoline compounds were synthesized and tested against the HepG2 (liver) cancer cell line. rsc.org Compounds 3c, 3d, and 3e showed the highest activity, with compound 3e also being the most effective at inhibiting cell migration and adhesion. rsc.org

Other research has focused on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for targeted cancer therapy. mdpi.comnih.gov One compound, 10e, was particularly effective against A549 cells and induced apoptosis in a dose-dependent manner. mdpi.comnih.gov

The table below summarizes the cytotoxic activity of selected morpholine derivatives against various cancer cell lines. nih.govnih.govnih.govrsc.orgmdpi.comnih.govresearchgate.net

Compound/DerivativeCancer Cell Line(s)IC50 ValuesKey Findings
AK-3 A549, MCF-7, SHSY-5Y10.38 ± 0.27 μM, 6.44 ± 0.29 μM, 9.54 ± 0.15 μMInduces apoptosis and G1 phase cell cycle arrest. nih.govnih.gov
AK-10 A549, MCF-7, SHSY-5Y8.55 ± 0.67 μM, 3.15 ± 0.23 μM, 3.36 ± 0.29 μMInduces apoptosis and G1 phase cell cycle arrest. nih.govnih.gov
Compound 2g SW480, MCF-75.10 ± 2.12 μM, 19.60 ± 1.13 μMInduces apoptosis in SW480 and cell cycle arrest in MCF-7 cells. researchgate.net
Compound 6n MG-63 (bone)0.80 ± 0.22 μMInduces apoptosis and reduces Galectin-1 expression. nih.gov
Compound 10e A5490.033 µMPotent mTOR inhibitor, induces apoptosis. mdpi.comnih.gov
Compound 3d HepG28.50 μMHigh anticancer activity. rsc.org
Targeted Therapy Approaches

Morpholine derivatives are being investigated as inhibitors of specific molecular targets crucial for cancer cell growth and survival. researchgate.net A significant area of focus is the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways. researchgate.netnih.gov

One notable example is the development of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent inhibitors of the epidermal growth factor receptor (EGFR) with the T790M mutation, which confers resistance to drugs like gefitinib (B1684475) in non-small cell lung cancer (NSCLC). nih.gov Inhibitor 10c from this series demonstrated high activity against the EGFRT790M/L858R kinase and repressed the replication of H1975 cells harboring this mutation. nih.gov

Another targeted approach involves the inhibition of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. mdpi.comnih.gov Morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors, with compound 10e showing exceptional activity against A549 lung cancer cells. mdpi.comnih.gov

Furthermore, research has explored the potential of morpholine derivatives to inhibit other key proteins involved in cancer progression. For instance, some derivatives have been designed as inhibitors of Bcl-2 proteins, which are crucial for preventing apoptosis. nih.gov Molecular docking studies have shown that compounds like AK-3 and AK-10 fit well into the active cavity of Bcl-2. nih.gov

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of morpholine derivatives. nih.govresearchgate.netnih.gov These studies analyze how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for designing more potent and selective drug candidates. researchgate.netnih.gove3s-conferences.org

In the case of morpholine-substituted quinazoline derivatives, SAR studies revealed that the nature and position of substituents on the aromatic ring significantly impact cytotoxic activity. nih.gov For morpholine-substituted tetrahydroquinoline derivatives, the incorporation of trifluoromethyl and morpholine moieties was found to significantly enhance selectivity and potency. mdpi.comnih.gov

SAR studies on imidazole-pyridine substituted morpholine derivatives indicated that the introduction of an alkyl substitution at the 3rd position of the morpholine ring leads to an increase in anticancer activity. sci-hub.se For a series of benzisothiazole substituted morpholine derivatives, a 4-phenyl morpholine was found to be crucial for potent activity against Jurkat T cell lines. sci-hub.se

Neuroprotective Properties

Morpholine and its derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases. ijprs.comontosight.ainih.gov The morpholine scaffold is found in compounds that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). acs.org

Research has explored the role of morpholine derivatives in modulating enzymes implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov For instance, certain morpholine derivatives have been investigated for their dual inhibitory activity on AChE and BACE-1 enzymes, which are key targets in Alzheimer's disease. acs.org

Indeloxazine hydrochloride, a morpholine derivative, has demonstrated anti-anoxic effects, prolonging survival time in mice and improving cognitive deficits in rats. Its mechanism is believed to involve metabolic enhancement rather than vasodilation or sedation.

Anti-inflammatory and Antiviral Investigations

The morpholine nucleus is a component of various compounds being explored for their anti-inflammatory and antiviral properties. nih.gov

In the realm of anti-inflammatory research, novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and evaluated for their activity against human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.gov Several of these compounds showed higher anti-inflammatory activity than the reference drug dexamethasone. nih.gov

Another study focused on phenyl morpholinopyrimidine derivatives and their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in RAW 264.7 macrophages. rsc.org Two compounds, V4 and V8, were found to significantly reduce NO production and the expression of iNOS and cyclooxygenase-2 (COX-2), key inflammatory mediators. rsc.org

With regard to antiviral activity, while the broader pharmacological profile of morpholine derivatives includes antiviral action, specific research on morpholine hydrochloride in this area is less detailed in the provided context. nih.gov However, the versatility of the morpholine scaffold suggests its potential for incorporation into antiviral drug design. researchgate.net

Other Reported Pharmacological Actions

The diverse pharmacological profile of morpholine derivatives extends beyond the areas previously discussed. nih.gov

Antiemetic and Analgesic Research

Morpholine derivatives have been investigated for their potential as antiemetic and analgesic agents. Aprepitant, a drug containing a morpholine moiety, is used as an antiemetic. sci-hub.se

In the context of analgesia, research has explored derivatives of phencyclidine (PCP) containing a morpholine ring. thieme-connect.com One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine (Methyl-PCM), was found to produce more significant analgesic effects in a model of acute thermal pain compared to PCP and another morpholine derivative, PCM. thieme-connect.com In a model of chronic pain, both PCM and Methyl-PCM were able to reduce pain in the late phase. thieme-connect.com Studies have also been conducted on the analgesic action of morphine and its derivatives, though the specific role of a morpholine ring in this context is not explicitly detailed. nih.gov

Antipyretic and Antiglaucoma Investigations

The broad pharmacological profile of morpholine derivatives has led to their investigation across various therapeutic targets. ijprems.com Reviews of the pharmacological activities of compounds containing the morpholine nucleus indicate that they have been studied for potential antipyretic and antiglaucoma effects. ijprems.comresearchgate.net These activities are often listed among a wide array of other potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer actions, underscoring the versatility of this chemical scaffold in medicinal chemistry. ijprems.comresearchgate.nete3s-conferences.org

Antioxidant and Hypolipidemic/Hypocholesterolemic Studies

A significant area of research has focused on the dual antioxidant and hypolipidemic properties of morpholine derivatives, which could be beneficial in the management of atherosclerosis. acs.orgnih.gov Atherosclerosis is linked to high levels of cholesterol, particularly low-density lipoprotein (LDL), and lipid peroxidation is a key factor in its pathogenesis. acs.orgacs.org

In one study, novel 2-biphenylyl morpholine derivatives were synthesized and evaluated. acs.orgacs.org These compounds were found to inhibit lipid peroxidation induced by ferrous/ascorbate in microsomal membranes. acs.org The most potent antioxidant in this series, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (compound 7), exhibited an IC₅₀ value of 250 μM. acs.orgacs.org In addition to their antioxidant effects, these derivatives demonstrated significant hypocholesterolemic and hypolipidemic activity in Triton WR-1339-induced hyperlipidemic rats. acs.orgacs.orgnih.gov Compound 7, at a dose of 28 μmol/kg, reduced total cholesterol, LDL, and triglycerides by 54%, 51%, and 49%, respectively. acs.orgacs.orgnih.gov

Thiomorpholine derivatives, which are structurally related to morpholines, have also been investigated for these dual activities. nih.gov These compounds were found to be potent inhibitors of lipid peroxidation, with IC₅₀ values as low as 7.5 µM. nih.gov The most active compound in this series decreased triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively, in a hyperlipidemic rat model. nih.gov

Further studies on aromatic morpholine derivatives have identified compounds that not only protect against lipid peroxidation but also suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase (SQS). nih.gov These multifunctional derivatives showed SQS inhibition with IC₅₀ values between 0.7 and 5.5 μM and significant antioxidant activity (IC₅₀ values between 73 and 200 μM). nih.gov In vivo, these compounds reduced lipidemic parameters by 15-80%. nih.gov

Table 1: Antioxidant and Hypolipidemic Activity of Selected Morpholine Derivatives

Compound/Derivative ClassAntioxidant Activity (IC₅₀)Hypolipidemic Effects (in vivo)Reference
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol250 μM↓ Total Cholesterol (54%), ↓ LDL (51%), ↓ Triglycerides (49%) acs.org, acs.org
Thiomorpholine Derivative (Compound 5)7.5 µM↓ Triglycerides (80%), ↓ Total Cholesterol (78%), ↓ LDL (76%) nih.gov
Aromatic Morpholine Derivatives73 - 200 μM↓ Lipid Parameters (15-80%) nih.gov
Antimalarial and Antituberculosis Research

The morpholine scaffold is also a component of compounds investigated for activity against infectious diseases, including malaria and tuberculosis. ijprems.comresearchgate.net

In the field of antituberculosis research, β-aminopropioamidoxime derivatives containing a morpholine ring have shown significant potential. nih.gov A study evaluated these compounds against drug-sensitive (DS) and multidrug-resistant (MDR) Mycobacterium tuberculosis as well as Mycobacterium bovis. nih.gov The results indicated that the derivatives possessed noteworthy antitubercular activity, with some being 5 to 100 times more effective in vitro than the first-line drug rifampicin. nih.gov Specifically, O-para-toluoyl-β-(morpholin-1-yl)propioamidoxime salts (hydrochloride, oxalate, and citrate) were found to be 10 times more active against M. bovis. nih.gov The development of such water-soluble salts is considered important for creating convenient dosage forms for long-term tuberculosis treatment. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization Studies

The morpholine ring is frequently incorporated into drug candidates not just for its direct contribution to pharmacological activity but also for its ability to modulate and improve pharmacokinetic and pharmacodynamic (PK/PD) properties. nih.govnih.govacs.orgnih.gov

Factors Influencing Solubility and Membrane Permeability

The physicochemical properties of the morpholine ring contribute significantly to the solubility and permeability of the parent molecule. nih.govsci-hub.se The ring itself provides a balanced lipophilic-hydrophilic profile. sci-hub.se It contains a weak basic nitrogen atom, which gives it a pKa value that can enhance aqueous solubility. acs.orgnih.gov

The inclusion of a morpholine moiety has been shown to improve membrane permeability, a critical factor for drug absorption and distribution. researchgate.netmdpi.com This is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is a major challenge. acs.orgnih.gov The structural features of morpholine, including its flexible chair-like conformation and its ability to participate in both hydrophilic and lipophilic interactions, are key to this improved permeability. acs.orgnih.gov For instance, morpholine-containing compounds have demonstrated good BBB permeation in parallel artificial membrane permeability assays (PAMPA). researchgate.net

Metabolic Stability and Drug-like Properties

Morpholine is often employed to enhance the metabolic stability of drug candidates. nih.govnih.gov It generally has an improved profile against cytochrome P450 (CYP) enzymes, particularly CYP3A4, and can lead to optimal clearance and prolonged bioavailability. nih.gov The metabolic fate of the morpholine ring is typically straightforward, often involving oxidation to form non-toxic metabolites like a morpholine lactone or lactam, which may be followed by ring-opening. sci-hub.se

Toxicological Considerations in Research Contexts

The preclinical assessment of novel morpholine derivatives invariably includes toxicological studies to establish a preliminary safety profile. These investigations are typically conducted in vitro using cell lines and in vivo using animal models. nih.govnih.gov

Acute toxicity studies are often performed in mice to determine the lethal dose (LD₅₀) of newly synthesized compounds. nih.govnih.gov For example, the acute toxicity of 2-aryl-4-(3-arylpropyl)morpholines and morpholinooximes was evaluated in mice as part of their initial pharmacological assessment. nih.govnih.gov

In vitro cytotoxicity assays are also a common method for evaluating the toxic potential of these derivatives. For instance, morpholine-substituted tetrahydroquinoline derivatives were tested on the VERO cell line, which is derived from monkey kidney cells and widely used for toxicity studies. mdpi.com The results showed that the compounds exhibited minimal toxicity towards these normal cells while demonstrating potent activity against various cancer cell lines, indicating a favorable selectivity index. mdpi.com In another study, a morpholine derivative was found to induce a specific form of cell death called ferroptosis in tumor cells, with its effects being reversed by a ferroptosis inhibitor, highlighting a targeted mechanism that could spare non-cancerous cells. jst.go.jp

Formation of N-Nitrosomorpholine (NMOR) and Related Research

N-nitrosomorpholine (NMOR) is a chemical compound that can be formed from morpholine and its derivatives. researchgate.net This transformation, known as nitrosation, can occur in the presence of nitrite (B80452), particularly under acidic conditions. researchgate.netwikipedia.org Nitrite can be formed from nitrates found in the diet. researchgate.net The formation of NMOR has been observed in aqueous solutions containing nitrite and through the reaction of gaseous nitrogen oxides with dilute solutions of morpholine. researchgate.net Research has shown that NMOR can be produced from morpholine and sodium nitrite in vivo in rats, with the yield depending on the doses of both substances. umn.edu

NMOR is recognized as a carcinogen and mutagen. nih.gov It is not typically used intentionally in industrial processes but is rather a byproduct of the nitrosation of morpholine or its derivatives used for various industrial applications. wikipedia.org For instance, 2-(Morpholinothio)benzothiazole, used in the rubber industry, can be a precursor to NMOR. wikipedia.org Consequently, workers in the rubber industry may have higher exposure to NMOR. wikipedia.org Traces of NMOR have also been detected in various products, including tobacco, and as a contaminant in chemicals like dichloromethane, chloroform, and morpholine itself. wikipedia.orgwikipedia.org It has also been found in drinking water and rivers. wikipedia.org

The endogenous synthesis of NMOR from morpholine in the digestive system has been observed. wikipedia.org The process can be facilitated by salivary nitrite and stomach acid, which may pose a greater risk for individuals with acid reflux. wikipedia.org In vitro studies with human acidic gastric juice have demonstrated the formation of NMOR from small doses of sodium nitrite and morpholine. nih.gov

Table 1: NMOR Formation and Detection
Precursors Conditions for Formation Sources of Detection
Morpholine, Sodium NitriteAcidic conditions, Aqueous solutions, Gaseous nitrogen oxidesIn vivo in rats, Human gastric juice (in vitro)
2-(Morpholinothio)benzothiazoleVulcanization processRubber industry byproducts
Morpholine derivativesNitrosationTobacco products, Dichloromethane, Chloroform, Drinking water, Rivers

Preclinical Safety Assessments (excluding NOAEL values)

Preclinical safety assessments are crucial for evaluating the potential toxicity of a chemical before it is considered for human use. These studies help in identifying potential adverse effects and understanding the toxicological profile of a substance. researchgate.net For morpholine and its hydrochloride salt, various preclinical studies have been conducted to assess their safety.

In a repeated dose oral toxicity study in Sprague Dawley rats, morpholine administered by gavage resulted in swelling, congestion, necrosis, and/or desquamation of the liver, kidneys, lungs, and stomach. industrialchemicals.gov.au Another study where morpholine was administered in the diet to rats for 56 days showed moderate adiposis of the liver. industrialchemicals.gov.au When guinea pigs were administered morpholine by gavage for 30 days, effects such as prostration, sneezing, coughing, and necrosis in the spleen and stomach were observed, along with kidney and liver effects. industrialchemicals.gov.au It has been noted that the toxic effects were less pronounced when a salt of the chemical, such as this compound, was used. industrialchemicals.gov.au

Acute toxicity studies in rats reported mortality following exposure to high concentrations of morpholine vapor, with signs including severe irritation of mucous membranes, nasal and ocular discharge, and convulsions. industrialchemicals.gov.au Oral administration in rats led to breathing abnormalities, effects on gait, and irritation or corrosion of the gastrointestinal tract. industrialchemicals.gov.au

Developmental toxicity studies have also been conducted. In one study, this compound did not affect the reproductive ability of male rats or cause adverse effects on female reproductive organs. uzh.ch There were also no effects on fetal body weights, and it did not cause malformations or significant variations in external or soft tissues. uzh.ch However, slight delays in ossification were observed at middle and high doses. uzh.ch

Table 2: Summary of Preclinical Safety Findings for Morpholine and its Hydrochloride Salt
Test Substance Animal Model Route of Administration Observed Effects
MorpholineSprague Dawley RatsGavage (30 days)Swelling, congestion, necrosis, and/or desquamation of the liver, kidneys, lungs, and stomach. industrialchemicals.gov.au
MorpholineRatsDiet (56 days)Moderate adiposis of the liver. industrialchemicals.gov.au
MorpholineGuinea PigsGavage (30 days)Prostration, sneezing, coughing, kidney and liver effects, necrosis in the spleen and stomach. industrialchemicals.gov.au
MorpholineRatsInhalationIrritation of mucous membranes, nasal and ocular discharge, convulsions. industrialchemicals.gov.au
MorpholineRatsOralBreathing abnormalities, effects on gait, gastrointestinal irritation/corrosion. industrialchemicals.gov.au
This compoundRatsNot specifiedNo effect on male reproductive ability or female reproductive organs; slight delays in fetal ossification at higher doses. uzh.ch

Studies on Specific Organ System Impacts

Research into the effects of N-nitrosomorpholine (NMOR) has revealed significant impacts on specific organ systems, particularly the liver. NMOR is a potent liver carcinogen in rats when administered orally. nih.gov In fact, it is used to create liver cancer models in rats, often in conjunction with N-diethylnitrosamine, to induce hepatocarcinoma with a high rate of lung metastasis. wikipedia.org

Studies involving the administration of NMOR through drinking water to rats have shown the induction of hepatocellular carcinomas, cystadenomas, cholangiofibromas, cholangiocarcinomas, and hemangiosarcomas in the liver. wikipedia.org Additionally, neoplasms of the tongue and esophagus, as well as epithelial kidney tumors, were observed in rats. wikipedia.org In male mice, NMOR administration led to benign hepatocellular neoplasms and lung adenomas. wikipedia.org

Inhalation studies with NMOR have also demonstrated its carcinogenic potential in multiple organs. In rats exposed to NMOR vapor, tumors of the liver (carcinomas and neoplastic nodules), nose (neuroblastoma and mucoepidermoidal carcinoma), and thyroid gland (carcinoma) were induced. nih.gov Similarly, in hamsters, inhalation of NMOR resulted in liver carcinomas, neurogenic sarcomas of the nasal region, and papillomas of the trachea. nih.gov

The corrosive nature of morpholine itself can lead to organ damage. industrialchemicals.gov.au In animal studies, morpholine has been shown to cause damage to the liver, kidneys, lungs, and stomach. industrialchemicals.gov.au Eye irritation studies in rabbits revealed that morpholine can cause severe and irreversible corrosive effects to the eyes. industrialchemicals.gov.au

Table 3: Organ-Specific Impacts of N-Nitrosomorpholine (NMOR) in Animal Studies
Animal Model Route of Administration Affected Organs and Induced Neoplasms
RatsDrinking WaterLiver (hepatocellular carcinomas, cystadenomas, cholangiofibromas, cholangiocarcinomas, hemangiosarcomas), Tongue and Esophagus (neoplasms), Kidneys (epithelial tumors). wikipedia.org
Male MiceNot specifiedLiver (benign hepatocellular neoplasms), Lungs (adenomas). wikipedia.org
RatsInhalationLiver (carcinomas, neoplastic nodules), Nose (neuroblastoma, mucoepidermoidal carcinoma), Thyroid gland (carcinoma). nih.gov
HamstersInhalationLiver (carcinomas), Nasal region (neurogenic sarcomas), Trachea (papillomas). nih.gov

Advanced Analytical Methodologies in Morpholine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of chemical compounds. For a polar compound like morpholine (B109124), specific chromatographic approaches are required to achieve optimal results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, the direct analysis of highly polar and volatile compounds like morpholine by GC-MS can be challenging. researchgate.net To overcome this, a derivatization step is often employed to convert morpholine into a less polar, more volatile, and more thermally stable compound suitable for GC analysis. gcms.cz

A common derivatization strategy involves the reaction of morpholine, a secondary amine, with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine (NMOR). nih.govresearchgate.netnih.gov This derivative is stable and volatile, making it readily analyzable by GC-MS. nih.govresearchgate.netnih.gov This method has been successfully applied to determine morpholine residues in various samples, including fruit juices and pharmaceutical preparations. nih.govnih.gov The derivatization process significantly enhances the sensitivity of the analysis compared to direct injection. nih.gov

Key parameters for a successful GC-MS analysis of derivatized morpholine include the choice of the GC column, temperature programming, and the mass spectrometer settings. For instance, a DB-1701 column has been used for the separation of the morpholine derivative, with detection performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govnih.gov

Table 1: GC-MS Method Parameters for Morpholine Analysis (as NMOR derivative)

ParameterValue
Derivatization Reagent Sodium Nitrite in acidic medium nih.govnih.gov
Derivative N-nitrosomorpholine (NMOR) nih.govnih.gov
GC Column DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) nih.gov
Injection Mode Split nih.gov
Carrier Gas Helium nih.gov
Detection Mode Selected Ion Monitoring (SIM) nih.govresearchgate.net
Limit of Detection (LOD) 7.3 µg·L⁻¹ nih.govnih.gov
Limit of Quantification (LOQ) 24.4 µg·L⁻¹ nih.govnih.gov

The validation of such methods typically demonstrates good linearity over a defined concentration range, with high accuracy and precision. nih.govnih.gov For example, studies have reported linearity in the range of 10–500 μg·L⁻¹ with high correlation coefficients. nih.govnih.gov Recovery rates are often assessed by spiking blank matrices with known concentrations of morpholine, with reported recoveries ranging from 88.6% to 109.0%. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are highly sensitive and selective techniques widely used for the analysis of morpholine in various samples. researchgate.net These methods are particularly well-suited for polar compounds that are not easily analyzed by GC-MS without derivatization.

In LC-MS/MS analysis of morpholine, the compound is first separated on a liquid chromatography column and then detected by a mass spectrometer. The use of tandem mass spectrometry provides an additional layer of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

A common approach for morpholine analysis involves extraction with an acidified organic solvent, such as 1% acetic acid in methanol (B129727), followed by analysis using a UPLC-MS/MS system. The chromatographic separation is often achieved using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724).

Table 2: LC-MS/MS Method Parameters for Morpholine Analysis

ParameterValue
Extraction Solvent 1% Acetic Acid in Methanol
Mobile Phase Ammonium formate (B1220265) and Acetonitrile
Detection UPLC-MS/MS
Linear Range 5 - 300 µg/L
Limit of Detection (LOD) 2 µg/kg researchgate.net
Limit of Quantification (LOQ) 5 µg/kg researchgate.net
Recovery 83 - 108% researchgate.net

This method has proven to be highly sensitive, with low limits of detection (LOD) and quantification (LOQ) in the low µg/kg range. researchgate.net The validation of these methods typically shows excellent linearity and high recovery rates across different matrices. researchgate.net

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) represents a significant advancement in the analysis of morpholine. This technique combines the fast separation capabilities of UHPLC with the high mass accuracy and resolution of HRMS detectors, such as Orbitrap or time-of-flight (TOF) analyzers. researchgate.netnih.gov

UHPLC-HRMS offers several advantages for morpholine analysis, including high sensitivity, excellent selectivity, and the ability to perform both targeted and non-targeted screening. The high mass accuracy of HRMS allows for confident identification of morpholine and its metabolites based on their exact mass. nih.gov

In a typical UHPLC-HRMS method, samples are extracted and then analyzed on a column such as a Waters Acquity BEH HILIC. researchgate.net The mobile phase often consists of a mixture of water and acetonitrile with additives like formic acid and ammonium formate to improve chromatographic performance and ionization efficiency. researchgate.net This technique has been successfully applied for the rapid analysis of morpholine in food samples with low limits of detection. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is particularly well-suited for the separation of polar and hydrophilic compounds like morpholine. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. nih.govwiley.com A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. nih.govyoutube.com

HILIC is an effective alternative to reversed-phase chromatography for retaining and separating highly polar analytes that show little or no retention on non-polar stationary phases. thermofisher.com The elution order in HILIC is generally the opposite of that in reversed-phase chromatography. thermofisher.com

For the analysis of morpholine, HILIC is often coupled with mass spectrometry detection (HILIC-MS/MS). nih.gov This combination provides the necessary selectivity and sensitivity for quantifying morpholine in complex matrices such as fruit commodities. nih.gov A standardized method for determining morpholine residues in fruits has been developed using HILIC-ESI-MS/MS, demonstrating good recoveries and low detection limits. nih.gov The optimization of mobile phase ionic strength is crucial for achieving the best chromatographic performance.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of morpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used for its characterization. nih.gov

The ¹H NMR spectrum of this compound in a solvent like deuterium (B1214612) oxide (D₂O) provides information about the different types of protons and their connectivity in the molecule. chemicalbook.comhmdb.ca The signals in the spectrum can be assigned to the axial and equatorial protons of the morpholine ring. researchgate.net

The ¹³C NMR spectrum of this compound reveals the chemical shifts of the carbon atoms in the molecule. spectrabase.comchemicalbook.com In the case of this compound, two distinct signals are typically observed, corresponding to the two sets of chemically non-equivalent carbon atoms in the heterocyclic ring. spectrabase.com These spectra, often recorded in D₂O with a reference standard like dioxane, provide definitive structural confirmation. spectrabase.com

Advanced 2D NMR techniques, such as COSY, HMBC, and HMQC, can be employed for more detailed structural elucidation and assignment of signals, especially for N-substituted morpholine derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is a cornerstone technique for the definitive identification and quantification of morpholine. Due to its volatility and chemical nature, it is frequently coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

In GC-MS analysis, morpholine is often derivatized to a more volatile and thermally stable compound, such as N-nitrosomorpholine (NMOR), to improve its chromatographic behavior and detection. nih.govnih.gov The mass spectrometer then bombards the eluted derivative with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, shows the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For NMOR, the total ion current chromatogram and specific mass spectra are analyzed to confirm its presence and, by extension, the presence of morpholine in the original sample. nih.gov Advanced mass spectrometric techniques, such as high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, have been used to investigate the specific photoionization dynamics of morpholine, providing deep insights into its conformational structures in the cationic state. researchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages. researchgate.netijpsdronline.com HRMS instruments, like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provide exceptional mass accuracy and resolving power. mdpi.com This allows for the determination of the elemental composition of an analyte with high confidence, distinguishing it from other compounds with the same nominal mass. mdpi.com For instance, UHPLC-HRMS has been successfully applied to determine morpholine residues in complex matrices like citrus and apples, demonstrating its power in trace analysis. researchgate.net The high mass accuracy of HRMS reduces the ambiguity of identification, making it an invaluable tool in pharmaceutical analysis and drug discovery. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for the structural characterization of this compound. nih.govspectrabase.com This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the molecule's chemical bonds.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. spectrabase.com Key vibrational modes include:

N-H stretching: The presence of the morpholinium ion (the protonated form of morpholine) results in characteristic N-H stretching vibrations.

C-H stretching: Vibrations from the methylene (B1212753) (CH₂) groups in the morpholine ring are observed in the 2850-3100 cm⁻¹ region. researchgate.net

C-O-C stretching: A strong absorption band corresponding to the ether linkage is a key feature of the morpholine ring.

By comparing the obtained spectrum with reference spectra from databases, analysts can confirm the identity of this compound. spectrabase.comspectrabase.com FTIR is often used in conjunction with other techniques to provide corroborative evidence of the compound's structure.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace amounts of morpholine in complex matrices. Strategies often involve optimized extraction protocols and chemical derivatization to enhance detectability.

The goal of extraction is to efficiently isolate morpholine from the sample matrix while minimizing interferences. The choice of solvent and conditions is critical.

Acidified Methanol Extraction: This method has been successfully developed for the determination of morpholine residues in fruit commodities. nih.gov The protocol involves extracting the sample with methanol acidified with a small amount of acid, such as formic acid. researchgate.net The acidic conditions ensure that the basic morpholine molecule is protonated, increasing its solubility in the polar extraction solvent. This technique has been shown to be effective for various plant materials. nih.govresearchgate.net Subsequent centrifugation is typically used to separate solid debris before further cleanup or analysis. nih.gov

Other Extraction Methods: Researchers have optimized various other extraction protocols. An acidic acetonitrile-water mixture has been used for extracting morpholine from fruit and juice samples, followed by purification with a mixed cation exchange column. researchgate.netresearchgate.net For the extraction of derivatized morpholine (NMOR), a common solvent is dichloromethane. nih.govnih.gov The optimization of these protocols involves adjusting parameters like solvent composition, pH, and extraction time to maximize recovery. nih.gov

Morpholine itself lacks a strong chromophore, making it difficult to detect using UV-based methods, and its polarity can be challenging for some chromatographic systems. cromlab-instruments.eshelixchrom.com Derivatization converts morpholine into a compound with properties more suitable for analysis, such as improved volatility for GC or strong UV absorbance for HPLC.

N-Nitrosomorpholine (NMOR) Formation: The most common derivatization strategy for GC-MS analysis is the conversion of morpholine to N-nitrosomorpholine. nih.govresearchgate.netresearchgate.net This reaction occurs when morpholine, a secondary amine, reacts with a nitrosating agent like sodium nitrite under acidic conditions (typically using hydrochloric acid). nih.govnih.gov The resulting NMOR is a stable and volatile compound, ideal for GC analysis. nih.govwikipedia.org The optimization of this derivatization process is critical and involves fine-tuning several factors:

Acid Concentration: The reaction is pH-dependent. Studies have shown that the derivatization rate increases with hydrochloric acid concentration up to a certain point, after which it plateaus. nih.gov

Reagent Quantity: The amount of sodium nitrite must be sufficient to ensure complete conversion.

Temperature and Time: The reaction is typically carried out at a specific temperature for a set duration to ensure the reaction goes to completion. nih.govnih.gov

Other Derivatizing Agents: An alternative to nitrosation is the use of reagents like 1-Naphthyl isothiocyanate. This agent reacts with morpholine to form a thiourea (B124793) derivative that can be analyzed by HPLC with UV detection. ijpsdronline.comresearchgate.net This approach is useful when avoiding the formation of potentially carcinogenic nitrosamines is desired.

Method Validation and Quality Assurance in Analytical Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. This process establishes the performance characteristics of the method and is a critical component of quality assurance in analytical research. Key validation parameters evaluated in morpholine analysis studies include linearity, limits of detection and quantification, accuracy, and precision. nih.govnih.govijpsdronline.comnih.gov

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated over a specific concentration range, and a good correlation coefficient (R²) is required, typically >0.99. nih.govijpsdronline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where known amounts of morpholine are added (spiked) to blank samples and analyzed. The percentage of the spiked amount that is measured is the recovery.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (Repeatability): Assesses precision over a short period on the same day.

Inter-day precision (Reproducibility): Assesses precision over different days.

The tables below summarize method validation data from various studies on morpholine analysis, showcasing the performance of different analytical strategies.

Table 1: Validation Parameters for GC-MS Method after Derivatization to N-Nitrosomorpholine

Parameter Value Matrix Reference
Linearity Range 10–500 µg·L⁻¹ Apple Juice, Ibuprofen nih.govnih.gov
Correlation Coefficient (R²) >0.999 Apple Juice, Ibuprofen nih.gov
LOD 7.3 µg·L⁻¹ Apple Juice, Ibuprofen nih.govnih.gov
LOQ 24.4 µg·L⁻¹ Apple Juice, Ibuprofen nih.govnih.gov
Spiked Recovery 94.3% to 109.0% Apple Juice, Ibuprofen nih.govnih.gov
Intra-day RSD 2.0%–4.4% Apple Juice, Ibuprofen nih.govnih.gov
Inter-day RSD 3.3%–7.0% Apple Juice, Ibuprofen nih.govnih.gov

Table 2: Validation Parameters for HPLC Method after Derivatization with 1-Naphthyl isothiocyanate

Parameter Value Matrix Reference
Linearity Range 0.300–1.201 µg/mL Cobicistat ijpsdronline.com
Correlation Coefficient (R²) 0.9995 Cobicistat ijpsdronline.com
LOD 0.100 µg/mL Cobicistat ijpsdronline.com
LOQ 0.300 µg/mL Cobicistat ijpsdronline.com
Spiked Recovery 97.9% to 100.4% Cobicistat ijpsdronline.com
Precision (RSD) 0.79% Cobicistat ijpsdronline.com

Table 3: Validation Parameters for LC-MS/MS Method with Acidified Methanol Extraction

Parameter Value Matrix Reference
Fortification Levels 0.01, 0.04, 0.2 µg/g Apple, Orange, Lemon, Grapefruit nih.gov
LOQ 0.01 µg/g Apple, Orange, Lemon, Grapefruit nih.gov
Method Detection Limit (MDL) 0.0010–0.0040 µg/g Apple, Orange, Lemon, Grapefruit nih.gov
Recovery 84% to 120% Apple, Orange, Lemon, Grapefruit nih.gov

Computational Chemistry and Modeling Studies of Morpholine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the forefront of computational studies on morpholine (B109124) hydrochloride, providing a fundamental understanding of its electronic properties and behavior. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and thermodynamic parameters, offering a detailed picture of the molecule's reactivity and stability. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a particularly powerful and versatile tool for investigating the electronic structure of morpholine derivatives. nih.govnih.govmdpi.com DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance of computational efficiency and accuracy. youtube.com This makes them well-suited for studying the geometries, vibrational frequencies, and electronic properties of molecules like morpholine hydrochloride. nih.govnih.govmdpi.com

DFT calculations have been instrumental in:

Optimizing Molecular Structures: Determining the most stable three-dimensional arrangement of atoms in this compound. nih.gov

Predicting Vibrational Spectra: Calculating infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments. nih.gov

Analyzing Electronic Properties: Investigating the distribution of electron density and identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Investigating Reaction Mechanisms: Elucidating the pathways of chemical reactions involving this compound at a molecular level. mdpi.com

Key Applications of DFT in this compound Studies
ApplicationDescriptionKey Insights
Geometry OptimizationCalculation of the lowest energy conformation of the molecule.Provides accurate bond lengths, bond angles, and dihedral angles. nih.gov
Vibrational AnalysisPrediction of infrared and Raman spectral frequencies.Aids in the interpretation of experimental spectroscopic data. nih.gov
Electronic StructureAnalysis of molecular orbitals (HOMO, LUMO) and charge distribution.Reveals sites for nucleophilic and electrophilic attack, and potential for intermolecular interactions. mdpi.com
Thermodynamic PropertiesCalculation of enthalpy, entropy, and Gibbs free energy.Assesses the stability and feasibility of chemical processes. nih.gov

Composite Methods for Thermodynamic Properties (e.g., G3(MP2)//B3LYP)

For highly accurate thermodynamic data, researchers often turn to composite methods like G3(MP2)//B3LYP. researchgate.net These methods combine the results of several different quantum chemical calculations to achieve a higher level of accuracy than any single method alone. The G3(MP2)//B3LYP method, for example, uses the B3LYP functional for geometry optimization and frequency calculations, followed by a series of single-point energy calculations at higher levels of theory, including Møller-Plesset perturbation theory (MP2). arxiv.org

This approach has been successfully applied to determine the gas-phase standard molar enthalpies of formation for morpholine and its derivatives. researchgate.net By combining experimental data from techniques like static bomb combustion calorimetry with high-level computational calculations, a comprehensive and reliable picture of the energetic properties of these compounds can be obtained. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking simulations are invaluable for exploring its potential as a ligand for biological targets, such as enzymes and receptors. nih.gov

Prediction of Binding Affinities and Modes

Molecular docking algorithms can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov They also provide detailed information about the binding mode, which describes the specific orientation and conformation of the ligand within the binding site. nih.gov This information is critical for understanding the structure-activity relationship (SAR) of morpholine derivatives and for designing new compounds with improved potency and selectivity. nih.gov

Insights into Enzyme Active Site Interactions

By visualizing the docked complex, researchers can gain valuable insights into the specific interactions between this compound and the amino acid residues in the active site of an enzyme. nih.govnih.gov These interactions can include:

Hydrogen bonds: Formed between the hydrogen atoms of the ligand and electronegative atoms (such as oxygen or nitrogen) in the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic interactions: Arise from the attraction or repulsion of charged groups on the ligand and the protein.

Understanding these interactions is essential for explaining the observed biological activity of morpholine-containing compounds and for guiding the design of more effective enzyme inhibitors. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.govrowan.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations that occur on a timescale of nanoseconds to microseconds. nih.gov

MD simulations are particularly useful for:

Assessing Conformational Stability: Determining the preferred conformations of this compound in solution and when bound to a protein. researchgate.net

Analyzing Protein-Ligand Dynamics: Investigating the flexibility of the protein and the ligand, and how their movements influence the stability of the complex. nih.govmdpi.com

Calculating Binding Free Energies: Providing a more accurate estimate of the binding affinity by taking into account the entropic contributions to binding. nih.gov

By combining the insights from quantum chemical calculations, molecular docking, and molecular dynamics simulations, a comprehensive and multi-faceted understanding of this compound's chemical and biological properties can be achieved. These computational approaches not only complement experimental studies but also provide predictive power for the design of new and improved morpholine-based compounds for a wide range of applications.

Structure-Activity Relationship (SAR) Elucidation via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for designing new molecules with enhanced efficacy and improved safety profiles. researchgate.net Computational approaches are pivotal in elucidating the SAR of compounds containing the morpholine moiety. Morpholine is a versatile heterocyclic compound recognized as a valuable pharmacophore due to its ability to modulate pharmacokinetic properties and interact with biological targets. nih.gov

Computational SAR studies for morpholine derivatives typically involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For morpholine-containing compounds, docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the morpholine ring and the active site of a biological target. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For morpholine derivatives, computational descriptors such as electronic properties (e.g., partial charges on the nitrogen and oxygen atoms), steric parameters, and lipophilicity (logP) are calculated. These descriptors help in understanding how modifications to the morpholine scaffold or its substituents influence the compound's activity. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For a series of active morpholine derivatives, a common pharmacophore can be generated computationally. This model then serves as a template for designing new compounds with potentially higher activity. The morpholine ring itself is often a key component of the pharmacophore in many active molecules. nih.gove3s-conferences.org

Through these computational methods, SAR studies have established that the stereochemistry and substitution patterns on the morpholine ring are critical for the biological activity of various compounds, including inhibitors of monoamine reuptake. nih.gov For instance, in the development of dual serotonin (B10506) and noradrenaline reuptake inhibitors, computational analysis helped to establish that the specific stereoisomers and the nature of substituents on the aryl rings attached to the morpholine structure dictate the selectivity and potency of the compounds. nih.gov

Energetic and Reactivity Trend Analysis

Computational studies provide precise data on the energetic properties and reactivity of morpholine, which are central to understanding the behavior of this compound. The protonated nitrogen in this compound significantly influences its electronic structure and reactivity compared to the parent amine. A comprehensive computational study using the G3(MP2)//B3LYP composite method has provided valuable data on these properties. researchgate.net

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a key indicator of the bond's strength and the likely sites of radical abstraction. For morpholine, the BDEs for the N-H bond and the C-H bonds at different positions have been calculated. The presence of the ether oxygen atom influences the BDEs of adjacent C-H bonds. The calculated BDE values highlight the relative stability of the resulting radicals. researchgate.net

Table 1: Calculated Bond Dissociation Enthalpies (BDE) of Morpholine at 298.15 K

Bond BDE (kJ mol⁻¹)
N-H 386.4
Cα-H (C2/C6) 396.0
Cβ-H (C3/C5) 416.1

Data sourced from a computational study using the G3(MP2)//B3LYP method. researchgate.net

Gas-phase acidity (GPA) refers to the enthalpy change of the deprotonation reaction of a molecule in the gas phase. For this compound, the relevant acidity is that of the morpholinium cation. Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the protonation reaction, while the proton affinity (PA) is the negative of the enthalpy change for the same reaction. These values quantify the intrinsic basicity of the morpholine molecule, a key feature of its chemistry. researchgate.net The nitrogen atom is the most basic site and the preferred center for protonation. nih.gov

Table 2: Calculated Gas-Phase Energetic Properties of Morpholine at 298.15 K

Property Value (kJ mol⁻¹)
Gas-Phase Acidity (of Morpholinium ion) 908.2
Gas-Phase Basicity 878.9
Proton Affinity 908.2

Data sourced from a computational study using the G3(MP2)//B3LYP method. researchgate.net

Proton affinity (PA) is a direct measure of a molecule's gas-phase basicity. The high calculated PA of morpholine confirms the nucleophilic character of the nitrogen atom. researchgate.net

The adiabatic ionization enthalpy (or energy) is the minimum energy required to remove an electron from a molecule in its ground state to form a cation in its ground state. Computational studies have determined this value for morpholine, with the ionization process corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily composed of the non-bonding orbital of the nitrogen atom. researchgate.netrsc.org

Table 3: Calculated Proton Affinity and Adiabatic Ionization Enthalpy of Morpholine at 298.15 K

Property Value (kJ mol⁻¹)
Proton Affinity 908.2
Adiabatic Ionization Enthalpy 781.3

Data sourced from a computational study using the G3(MP2)//B3LYP method. researchgate.net

Environmental Fate and Biodegradation Research on Morpholine and Its Hydrochloride Salt

Environmental Release and Transport Mechanisms

Morpholine (B109124) and its hydrochloride salt enter the environment primarily through industrial effluents. nih.govresearchgate.net Due to its high solubility in water, morpholine is readily transported in aquatic systems and can move with soil moisture and running water. nih.govresearchgate.net It is not expected to significantly sorb to sediment or organic matter. nih.govresearchgate.net While chemically stable in the biosphere, morpholine is considered inherently biodegradable. scbt.cominchem.org Volatilization is another potential release mechanism, with subsequent adsorption to atmospheric moisture. scbt.com The primary environmental compartment for morpholine accumulation is the hydrosphere, although available data suggest it does not persist. scbt.com

The environmental transport of morpholine is influenced by its physical and chemical properties.

Interactive Table: Key Properties Influencing Environmental Transport of Morpholine

PropertyValueImplication for Environmental Transport
Water SolubilityCompletely miscibleHigh mobility in aquatic systems and moist soils nih.govresearchgate.netresearchgate.netresearchgate.net
Vapor Pressure8.0 mm Hg at 20°CPotential for volatilization into the atmosphere
Log K_ow-2.55 at pH 7Low potential for bioaccumulation in organisms scbt.com
Henry's Law Constant1.41 x 10^-7^ atm-m^3^/molIndicates that volatilization from water will be a slow process scbt.com

Biodegradation Studies by Microbial Communities

The biodegradation of morpholine has been a subject of extensive research, demonstrating its susceptibility to microbial degradation, particularly in adapted environments like industrial wastewater treatment plants. inchem.orgresearchgate.net

Several bacterial species have been identified with the ability to degrade morpholine, with the majority belonging to the genus Mycobacterium. nih.govresearchgate.net Strains such as Mycobacterium aurum and other Mycobacterium species have been shown to utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.netnih.gov For instance, Mycobacterium sp. strain RP1, isolated from activated sludge, demonstrated the ability to rapidly degrade morpholine. nih.gov In one study, this strain completely degraded a 10 mM concentration of morpholine within 50 hours. nih.gov Another study identified Mycobacterium aurum as an effective morpholine degrader, noting its slow growth characteristics. nih.gov

While less common, bacteria from the genus Arthrobacter have also been reported to degrade morpholine. nih.govresearchgate.net Additionally, some Gram-negative bacteria, including Pseudomonas, can utilize morpholine as a nitrogen source, though not typically as a sole carbon and energy source. researchgate.net Recent research has also identified Halobacillus blutaparonensis as a novel isolate capable of morpholine degradation. uni-pannon.huresearchgate.net

Interactive Table: Examples of Morpholine-Degrading Microorganisms

MicroorganismKey CharacteristicsSource of Isolation
Mycobacterium sp. strain RP1Gram-positive, able to use morpholine as sole C, N, and energy source. nih.govActivated sludge from a chemical wastewater treatment plant. nih.govnih.gov
Mycobacterium aurumGram-positive, slow-growing, utilizes morpholine as sole C, N, and energy source. nih.govLaboratory reactor mixed culture. nih.gov
Arthrobacter spp.One of the few non-Mycobacterium genera identified as morpholine degraders. nih.govresearchgate.netActivated sludge, soils, and water. nih.gov
Halobacillus blutaparonensisNovel isolate identified for its morpholine degradation capabilities. uni-pannon.huresearchgate.netNot specified.

The biochemical pathways for morpholine degradation have been investigated, revealing a multi-step enzymatic process. A key enzyme in this process is morpholine monooxygenase, which contains a cytochrome P450 catalytic subunit. ethz.ch This enzyme initiates the degradation by hydroxylating the morpholine ring. ethz.ch

The degradation of morpholine by Mycobacterium strains typically proceeds through the formation of several intermediates. In situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying these intermediates. nih.govnih.gov For Mycobacterium sp. strain RP1, the degradation pathway involves the formation of 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807). nih.govnih.gov The initial step is the hydroxylation of morpholine to 2-hydroxymorpholine, which is then converted to 2-(2-aminoethoxy)acetaldehyde and subsequently to 2-(2-aminoethoxy)acetate. nih.gov

Another proposed pathway involves the formation of ethanolamine (B43304) and glycolate as later-stage products. nih.gov The cleavage of the C-N bond in the morpholine ring is a critical step in these pathways, often catalyzed by a heme-containing monooxygenase. nih.gov Ultimately, the degradation process can lead to the complete mineralization of morpholine, with the release of ammonia (B1221849). researchgate.netoup.com

A hypothetical pathway for morpholine degradation by Mycobacterium sp. strain RP1 is as follows: Morpholine → [2-Hydroxymorpholine] → 2-(2-aminoethoxy)acetaldehyde → 2-(2-aminoethoxy)acetate nih.gov

Some research suggests a "diglycolic acid route" as another potential branch of the morpholine biodegradation pathway. uni-pannon.huresearchgate.net

The microbial degradation of morpholine plays a significant role in reducing the Chemical Oxygen Demand (COD) in industrial effluents. researchgate.net COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water, and a high COD indicates a higher level of pollutants. aosts.comstatiflo.com

Studies have demonstrated that the biological treatment of morpholine-containing wastewater can lead to a significant reduction in COD. For example, research using a bacterial isolate to treat industrial effluents showed a 17-23% reduction in COD over a 48-hour period. researchgate.net The efficiency of COD reduction is dependent on factors such as the microbial consortium used, inoculum size, and incubation time. researchgate.net

Interactive Table: COD Reduction through Microbial Degradation of Morpholine

Study FocusMicrobial AgentTreatment DurationCOD Reduction
Treatment of industrial effluentsAdapted bacterial mutant48 hours17-23% researchgate.net
Textile industry wastewaterCoagulation-flocculation followed by adsorptionNot specifiedSignificant reduction, with final COD of 240 mg/L from an initial 1520 mg/L nih.gov

The reduction of COD is a critical aspect of wastewater treatment, as it mitigates the harmful environmental impact of industrial discharges on aquatic ecosystems. statiflo.com

Environmental Impact of N-Nitrosomorpholine Formation

A significant environmental concern associated with morpholine is its potential to form N-nitrosomorpholine (NMOR) through nitrosation. researchgate.netethz.ch This reaction can occur in the environment when morpholine comes into contact with nitrosating agents like nitrites or nitrates, a process that can be catalyzed by various bacteria. nih.govresearchgate.net NMOR is a well-characterized carcinogen and mutagen, raising concerns about its presence in the environment. nih.govresearchgate.netethz.ch

Animal studies have shown that N-nitrosomorpholine can induce tumors in the liver, nasal cavity, lung, and kidneys. epa.gov The International Agency for Research on Cancer (IARC) has classified N-nitrosomorpholine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. epa.gov Due to these health concerns, the formation of NMOR from morpholine in industrial effluents and the wider environment is a critical issue that necessitates the effective removal of morpholine from wastewater. researchgate.net

Sustainable Environmental Technologies for Effluent Treatment

Addressing the environmental concerns of morpholine and its derivatives requires the implementation of sustainable and eco-friendly wastewater treatment technologies. researchgate.netresearchgate.net Biological treatment, which harnesses the metabolic capabilities of microorganisms, is a promising and sustainable approach for the remediation of morpholine-contaminated effluents. nih.govresearchgate.net

Advanced green technologies for wastewater treatment focus on several key principles:

Use of Biological Processes: Employing methods like biofiltration, constructed wetlands, and membrane bioreactors that utilize natural microbial communities to break down pollutants. researchgate.netemew.com

Energy Efficiency: Incorporating renewable energy sources such as solar and wind power to operate treatment facilities, thereby reducing the carbon footprint. researchgate.netemew.com

Resource Recovery: Designing systems that allow for the capture and reuse of valuable resources from wastewater, such as nutrients and energy, promoting a circular economy. researchgate.net

Minimization of Chemical Use: Reducing the reliance on chemical treatments in favor of more environmentally benign methods like bio-organic flocculants and electrocoagulation. emew.comgenesiswatertech.com

Q & A

Q. What are the established synthetic protocols for producing high-purity morpholine hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : this compound is typically synthesized via acid-base reactions between morpholine and hydrochloric acid. Industrial methods often involve precursor optimization, such as using diethylene glycol and ammonia under catalytic conditions . Key parameters to optimize include:
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require corrosion-resistant reactors.
  • Catalysts : Heterogeneous catalysts (e.g., supported metal oxides) enhance yield and reduce byproducts.
  • Purification : Recrystallization from ethanol/water mixtures ensures ≥95% purity, validated by chloride ion titration .
    Reference: Synthesis patents and purification protocols .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • HPLC with Internal Standard : Use a C18 column, mobile phase (e.g., acetonitrile/0.1% phosphoric acid), and an internal standard (e.g., caffeine) for quantification. Retention time and peak area ratios confirm identity and purity .
  • Titrimetric Assays : Acid-base titration with NaOH (0.02 M) verifies chloride content; ≤0.5 mL deviation indicates compliance with pharmacopeial standards .
  • Spectroscopy : FT-IR (C-O-C stretch at 1,100 cm⁻¹) and NMR (δ 3.6–4.0 ppm for morpholine protons) confirm structural integrity .
    Reference: Pharmacopeial guidelines and spectroscopic data .

Q. How should researchers assess the solubility and formulation stability of this compound in various solvents?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis (λmax ~210 nm) .
  • Stability Studies : Incubate solutions at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation by HPLC and pH shifts. Aqueous solutions are stable at pH 3–5 but hydrolyze under alkaline conditions .
    Reference: Equilibrium and stability studies .

Advanced Research Questions

Q. What metabolic pathways and degradation products are associated with this compound derivatives in biological systems?

  • Methodological Answer :
  • In Vivo Metabolism : Administer radiolabeled (¹⁴C) morpholine derivatives to rodents. Extract plasma/urine, isolate metabolites via SPE, and characterize using LC-MS/MS. Major pathways include:
  • Morpholine ring oxidation : Formation of hydroxylated or N-acetylated metabolites.
  • Conjugation : Glucuronidation or sulfation of hydroxyl groups .
  • In Vitro Studies : Use liver microsomes to identify CYP450 isoforms involved (e.g., CYP3A4/2D6) .
    Reference: Radiolabeling and metabolite profiling .

Q. How can researchers resolve contradictions in experimental data when optimizing synthetic yields of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading). Response surface methodology identifies optimal conditions .
  • Byproduct Analysis : Use GC-MS to detect impurities (e.g., diethylene glycol residues) and adjust reaction stoichiometry .
    Reference: Patent-based synthesis optimization .

Q. What role does this compound play in facilitating specific organic reactions, such as Mannich reactions or nucleophilic substitutions?

  • Methodological Answer :
  • Mannich Reactions : this compound acts as a buffer and proton source in formaldehyde-mediated condensations. Example: Synthesis of β-amino ketones via optimized pH control (pH 4–5) .
  • Nucleophilic Substitutions : Use as a mild acid catalyst in SN2 reactions (e.g., alkylation of amines), avoiding strong acids that degrade substrates .
    Reference: Reaction mechanism studies .

Q. How do structural modifications at the morpholine ring (e.g., N-substitution) influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • N-Substitution Effects : Introduce alkyl groups (e.g., cyclohexyl) via reductive amination. Assess logP (octanol/water partitioning) and solubility. N-methylation increases lipophilicity (logP +0.5) but reduces aqueous solubility by ~30% .
  • Pharmacological Profiling : Compare binding affinity (e.g., radioligand assays) of derivatives at target receptors (e.g., opioid or adrenergic receptors) .
    Reference: Structure-activity relationship (SAR) studies .

Q. What advanced computational models (e.g., QSAR, molecular docking) are applicable to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with anti-amyloidogenic activity. Train models with indole derivative datasets and validate via leave-one-out cross-validation (q² > 0.6) .
  • Molecular Docking : Screen derivatives against Aβ fibril structures (PDB: 2MXU) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys16 and Val18 .
    Reference: Pharmacophore modeling and QSAR .

Notes

  • Methodological answers prioritize reproducibility and compliance with pharmacopeial standards.
  • Advanced questions integrate interdisciplinary approaches (e.g., synthetic chemistry, computational biology).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.